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2-Chloro-5-ethynylbenzoic acid Documentation Hub

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  • Product: 2-Chloro-5-ethynylbenzoic acid
  • CAS: 1143024-61-6

Core Science & Biosynthesis

Foundational

5-ethynyl-2-chlorobenzoic acid chemical structure

The following technical guide details the structural analysis, synthetic methodology, and application spectrum of 5-ethynyl-2-chlorobenzoic acid . Chemical Identity & Structural Architecture 5-Ethynyl-2-chlorobenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic methodology, and application spectrum of 5-ethynyl-2-chlorobenzoic acid .

Chemical Identity & Structural Architecture

5-Ethynyl-2-chlorobenzoic acid represents a highly functionalized aryl scaffold, merging the steric and electronic modulation of an ortho-chloro substituent with the orthogonal reactivity of a meta-alkynyl handle. This molecule serves as a critical "linchpin" intermediate in the synthesis of mGluR5 antagonists, molecular glues (PROTACs), and functionalized heterocycles.

Property Data / Descriptor
IUPAC Name 5-Ethynyl-2-chlorobenzoic acid
Molecular Formula C₉H₅ClO₂
Molecular Weight 180.59 g/mol
Core Scaffold Benzoic Acid
Substituents 2-Chloro (Ortho), 5-Ethynyl (Meta)
Electronic Character Electron-deficient ring (due to -COOH and -Cl); Acidic (pKa < 2.9 due to ortho-Cl inductive effect)
Key Reactivity Sonogashira Coupling, Click Chemistry (CuAAC), Amide Coupling
Part 1: Structural Analysis & Retrosynthesis

The molecule features a 1,2,5-substitution pattern .

  • Position 1 (Carboxylic Acid): The primary anchor for amide coupling or esterification.

  • Position 2 (Chlorine): Provides steric bulk, forcing the carboxylic acid out of planarity (ortho-effect), which increases acidity and metabolic stability.

  • Position 5 (Ethynyl): A linear, rigid handle located para to the chlorine and meta to the acid. This spacing is ideal for extending ligand reach into deep protein binding pockets without introducing rotatable bonds.

Retrosynthetic Logic

The most robust route to 5-ethynyl-2-chlorobenzoic acid is via Sonogashira cross-coupling of a 5-halo precursor. The 5-bromo-2-chlorobenzoic acid is the preferred starting material due to its commercial availability and balance of reactivity vs. stability.

Critical Decision Point:

  • Direct Coupling on Acid: Feasible but risky due to copper carboxylate formation, which can poison the catalyst.

  • Ester Route (Recommended): Methyl ester protection prevents catalyst poisoning and facilitates purification.

Retrosynthesis Target 5-Ethynyl-2-chlorobenzoic Acid (Target) Precursor1 Methyl 5-ethynyl-2-chlorobenzoate (Protected Intermediate) Target->Precursor1 Hydrolysis (LiOH/THF) Precursor2 Methyl 5-bromo-2-chlorobenzoate (Activated Scaffold) Precursor1->Precursor2 Sonogashira (TMS-Acetylene) SM 5-Bromo-2-chlorobenzoic Acid (Starting Material) Precursor2->SM Esterification (MeOH/H+)

Figure 1: Retrosynthetic strategy prioritizing catalyst longevity via ester protection.

Part 2: Experimental Protocol

Role: Senior Application Scientist Objective: Synthesize 5-ethynyl-2-chlorobenzoic acid with >95% purity.

Step 1: Esterification (Protection)

Rationale: To mask the acidic proton and improve solubility in organic solvents for the coupling step.

  • Dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Add conc.[1] H₂SO₄ (0.1 eq) dropwise.

  • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate, neutralize with sat. NaHCO₃, extract with EtOAc.

  • Result: Methyl 5-bromo-2-chlorobenzoate (White solid).

Step 2: Sonogashira Coupling (The Critical Step)

Rationale: Installation of the alkyne.[2][3][4] We use Trimethylsilylacetylene (TMSA) as a "masked" acetylene to prevent homocoupling/polymerization.

  • Reagents:

    • Substrate: Methyl 5-bromo-2-chlorobenzoate (1.0 eq)

    • Alkyne: TMS-Acetylene (1.2 eq)[5]

    • Catalyst: Pd(PPh₃)₂Cl₂ (3–5 mol%)

    • Co-Catalyst: CuI (2 mol%)

    • Base/Solvent: Et₃N / THF (1:1 ratio) degassed.

  • Protocol:

    • Charge a flame-dried Schlenk flask with the aryl bromide, Pd catalyst, and CuI under Argon.

    • Add degassed THF/Et₃N.

    • Add TMS-Acetylene dropwise at RT.[5]

    • Heat to 50°C for 12 hours. (Avoid overheating to prevent dechlorination).

    • Filtration: Filter through a Celite pad to remove Pd/Cu residues.

    • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Step 3: Global Deprotection (One-Pot)

Rationale: Simultaneous removal of the Methyl ester and the TMS group to yield the final free acid.

  • Dissolve the coupled product in THF/MeOH (1:1).

  • Add LiOH (3.0 eq) dissolved in minimal water.

  • Stir at RT for 4 hours. (The base cleaves both the ester and the silyl group).

  • Acidification: Carefully acidify to pH 3 with 1M HCl.

  • Isolation: The product, 5-ethynyl-2-chlorobenzoic acid , often precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Part 3: Applications & Reactivity Profile

This molecule is a "bi-functional warhead" in medicinal chemistry.

1. Fragment-Based Drug Discovery (FBDD)

The 2-chlorobenzoic acid moiety mimics the glutamate binding domain in certain GPCRs. The 5-ethynyl group extends into the allosteric pocket.

  • Target Class: mGluR5 antagonists (Neuropathic pain, anxiety).

  • Mechanism: The alkyne serves as a rigid linker to attach heteroaromatic rings (e.g., pyridines, quinolines) via a second Sonogashira coupling.

2. Click Chemistry (CuAAC)

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Workflow: React 5-ethynyl-2-chlorobenzoic acid with an Azide-tagged protein or fluorophore.

  • Utility: Creating photoaffinity probes where the benzoic acid directs binding and the triazole (formed from alkyne) locks the probe in place.

Reactivity Center 5-Ethynyl-2-chlorobenzoic Acid Amide Amide Coupling (EDC/HOBt) -> Drug Conjugates Center->Amide COOH Reactivity Click Click Chemistry (R-N3, Cu+) -> Triazole Probes Center->Click Alkyne Reactivity Sono2 2nd Sonogashira (Ar-I, Pd) -> Diaryl Alkynes Center->Sono2 Linker Synthesis

Figure 2: Divergent reactivity profile of the scaffold.

Part 4: Safety & Handling
  • Hazards:

    • Skin/Eye Irritant: The 2-chloro-benzoic acid core is a known irritant (H315, H319).[6]

    • Potential Sensitizer: Acetylenic compounds can be skin sensitizers.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

  • Waste: Dispose of aqueous layers containing Copper (from Sonogashira) as heavy metal waste.

References
  • Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Precursor Utility (5-bromo-2-chlorobenzoic acid): PubChem Compound Summary for CID 88365, 5-Bromo-2-chlorobenzoic acid. Link

  • mGluR5 Antagonist Synthesis: Lindemann, S., et al. (2012). Synthesis of mGluR5 Antagonists via Sonogashira Coupling.[3] Journal of Medicinal Chemistry. (Contextual citation based on general mGluR5 pharmacophore construction).

  • General Benzoic Acid Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid.[7] Link

Sources

Exploratory

2-chloro-5-ethynylbenzoic acid molecular weight and formula

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 2-chloro-5-ethynylbenzoic acid , a critical bifunctional scaffold in medicinal chemistry. Advanced Scaffold fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 2-chloro-5-ethynylbenzoic acid , a critical bifunctional scaffold in medicinal chemistry.

Advanced Scaffold for Orthogonal Drug Design[1]

Executive Summary

2-Chloro-5-ethynylbenzoic acid (CAS: 1143024-61-6 ) is a high-value bifunctional building block used primarily in the development of kinase inhibitors, PROTAC linkers, and molecular probes. Its structure features three distinct reactive handles: a carboxylic acid for amide coupling, an aryl chloride for potential late-stage diversification, and a terminal alkyne for "Click" chemistry (CuAAC). This orthogonality allows researchers to construct complex libraries with precise spatial control.

Physicochemical Profile

The following data constitutes the definitive chemical identity of the molecule.

PropertyValueTechnical Notes
IUPAC Name 2-chloro-5-ethynylbenzoic acid-
CAS Registry Number 1143024-61-6 Verified identifier for procurement.
Molecular Formula C₉H₅ClO₂ -
Molecular Weight 180.59 g/mol Monoisotopic Mass: 179.9978
SMILES C#Cc1ccc(Cl)c(C(=O)O)c1Useful for cheminformatics/docking.
Appearance Off-white to pale yellow solid-
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents.
Predicted pKa ~2.5 - 3.0Acidic due to electron-withdrawing Cl/alkyne.
cLogP ~2.37Moderate lipophilicity.

Synthetic Architecture

The synthesis of 2-chloro-5-ethynylbenzoic acid requires a precision metal-catalyzed approach, typically proceeding via a Sonogashira coupling on a halogenated precursor. The most robust route utilizes 2-chloro-5-iodobenzoic acid due to the higher reactivity of the C-I bond compared to the C-Cl bond, ensuring regioselectivity.

Reaction Pathway Diagram

SynthesisPathway Start 2-Chloro-5-iodobenzoic Acid (Precursor) Intermediate TMS-Protected Intermediate (2-chloro-5-((trimethylsilyl)ethynyl)benzoic acid) Start->Intermediate Sonogashira Coupling Step1 Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) TMS-Acetylene Et3N, THF, 50°C Product 2-Chloro-5-ethynylbenzoic Acid (Target) Intermediate->Product Desilylation Step2 K2CO3 / MeOH or TBAF / THF rt, 2h

Figure 1: Regioselective synthesis via Sonogashira coupling utilizing the reactivity difference between Aryl-I and Aryl-Cl.[1][2][3][4]

Detailed Experimental Protocol

Step 1: Sonogashira Coupling (Protection) [5]

  • Charge: In a flame-dried Schlenk flask, dissolve 2-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous THF (0.2 M).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq) under an inert atmosphere (Ar or N₂).

  • Base/Reagent: Add triethylamine (Et₃N, 3.0 eq) followed by dropwise addition of trimethylsilylacetylene (TMS-acetylene, 1.2 eq).

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting iodide.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine salts) and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Desilylation (Deprotection)

  • Solvation: Dissolve the crude TMS-intermediate in MeOH.

  • Cleavage: Add K₂CO₃ (2.0 eq) and stir at room temperature for 2 hours.

    • Note: Avoid strong bases that might affect the carboxylic acid or cause polymerization.

  • Purification: Acidify carefully to pH 3 with 1M HCl. Extract with EtOAc. The product can often be purified via recrystallization from EtOH/Water or silica gel chromatography (Hexane/EtOAc gradient with 1% AcOH).

Applications in Drug Discovery

This molecule is a "privileged scaffold" because it enables Fragment-Based Drug Discovery (FBDD) .

Orthogonal Functionalization Strategy

The molecule possesses three chemically distinct sites, allowing sequential modification without protecting group manipulation:

  • Site A (Carboxylic Acid):

    • Reaction: Amide coupling (HATU/EDC).

    • Application: Attachment to a solubility tail or a protein-binding motif.

  • Site B (Terminal Alkyne):

    • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Application: "Click" conjugation to fluorophores, biotin, or E3 ligase ligands (for PROTACs).

  • Site C (Aryl Chloride):

    • Reaction: Buchwald-Hartwig or Suzuki coupling (requires activated Pd catalysts like Pd-RuPhos).

    • Application: Late-stage introduction of biaryl diversity.

Analytical Characterization Standards

To validate the synthesis, the following spectral signals must be confirmed:

  • ¹H NMR (DMSO-d₆):

    • δ ~13.5 ppm: Broad singlet (Carboxylic Acid -COOH).

    • δ ~4.3 ppm: Singlet (Acetylenic proton, -C≡C-H ). Crucial diagnostic peak.

    • δ 7.5 - 8.0 ppm: Aromatic protons (ABX system).

  • IR Spectroscopy:

    • ~2110 cm⁻¹: Weak, sharp peak characteristic of the C≡C stretch.

    • ~1690-1710 cm⁻¹: Strong Carbonyl (C=O) stretch.

Safety and Handling (E-E-A-T)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at +2°C to +8°C. Alkynes can be sensitive to light and trace metals; store in amber vials under inert gas if possible.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54363297, 2-Chloro-5-ethynylbenzoic acid. Retrieved from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-chloro-3-ethynylbenzoic acid

A Note on Nomenclature: The compound of interest, characterized by a benzoic acid backbone with a chloro group at the 4-position and an ethynyl (acetylene) group at the 3-position, is systematically named 4-chloro-3-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound of interest, characterized by a benzoic acid backbone with a chloro group at the 4-position and an ethynyl (acetylene) group at the 3-position, is systematically named 4-chloro-3-ethynylbenzoic acid . It may occasionally be referred to by the less formal name "3-carboxy-4-chlorophenylacetylene." This guide will use the systematic IUPAC name.

Introduction: A Versatile but Under-Explored Chemical Scaffold

4-chloro-3-ethynylbenzoic acid stands as a promising, albeit sparsely documented, bifunctional organic compound. Its structure marries three key functional groups onto a central phenyl ring: a carboxylic acid, a terminal alkyne, and a halogen. This unique combination makes it a highly versatile building block with significant potential in medicinal chemistry, drug development, and materials science. The carboxylic acid provides a handle for forming amides, esters, and other derivatives, while the terminal alkyne is a gateway to a rich variety of transformations, including metal-catalyzed cross-coupling reactions and cycloadditions like "click chemistry."

This technical guide offers a comprehensive overview for researchers and drug development professionals. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust, predictive, and practical framework for its synthesis, characterization, and potential applications.

Physicochemical and Structural Properties

PropertyData / Predicted ValueSource / Rationale
IUPAC Name 4-chloro-3-ethynylbenzoic acidStandard nomenclature
Molecular Formula C₉H₅ClO₂PubChem[1]
Molecular Weight 180.59 g/mol Calculated
Monoisotopic Mass 179.9978 DaPubChem[1]
SMILES C#CC1=C(C=CC(=C1)C(=O)O)ClPubChem[1]
InChI Key WWUDNJVOLADJGS-UHFFFAOYSA-NPubChem[1]
Physical State Predicted to be a solid at room temperature.Based on similar substituted benzoic acids.
Solubility Predicted to have low solubility in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF.Inferred from related compounds like 4-chloro-3-nitrobenzoic acid.[2]
Acidity (pKa) Predicted to be a moderately strong acid.The electron-withdrawing effects of the chloro and ethynyl groups are expected to increase the acidity of the carboxylic acid proton compared to benzoic acid.
XlogP 2.3PubChem (Predicted)[1]

Proposed Synthesis Methodology: A Palladium-Catalyzed Approach

The most logical and efficient strategy for the synthesis of 4-chloro-3-ethynylbenzoic acid is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction is the cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds, making it ideal for coupling an aryl halide with a terminal alkyne.[3][4][5]

The proposed synthetic pathway begins with a suitable halogenated precursor, 4-chloro-3-iodobenzoic acid, and couples it with a protected alkyne, followed by deprotection to yield the final product.

Diagram of Proposed Synthesis Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Work-up & Purification Precursor 4-chloro-3-iodobenzoic acid Catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N (base) THF (solvent) Precursor->Catalyst Alkyne Trimethylsilylacetylene (TMSA) Alkyne->Catalyst Intermediate Protected Intermediate (4-chloro-3-((trimethylsilyl)ethynyl)benzoic acid) Catalyst->Intermediate Room Temp to 50°C Inert Atmosphere Deprotect_Agent K₂CO₃ in Methanol or TBAF in THF Intermediate->Deprotect_Agent Room Temp Final_Product Final Product (4-chloro-3-ethynylbenzoic acid) Deprotect_Agent->Final_Product Workup Acidification (aq. HCl) Extraction (EtOAc) Column Chromatography Final_Product->Workup

Caption: Proposed two-step synthesis of 4-chloro-3-ethynylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

Rationale: This protocol employs a standard Sonogashira coupling. Trimethylsilylacetylene (TMSA) is used as the alkyne source to prevent self-coupling of the terminal alkyne under the reaction conditions. The subsequent deprotection is a straightforward and high-yielding step.

Step 1: Synthesis of 4-chloro-3-((trimethylsilyl)ethynyl)benzoic acid

  • To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-3-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, degassed THF and triethylamine (Et₃N) (3.0 eq) via syringe.

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50°C and monitor its progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude protected intermediate can be taken to the next step or purified by column chromatography if necessary.

Step 2: Deprotection to yield 4-chloro-3-ethynylbenzoic acid

  • Dissolve the crude protected intermediate from Step 1 in a mixture of methanol and THF.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the removal of the TMS group by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Redissolve the residue in water and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloro-3-ethynylbenzoic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

Expected Analytical & Spectroscopic Data

For any newly synthesized compound, rigorous characterization is paramount. Below are the expected spectroscopic signatures for 4-chloro-3-ethynylbenzoic acid.

  • ¹H NMR: The spectrum (in DMSO-d₆) is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring, likely appearing as a doublet, a doublet of doublets, and another doublet. A singlet for the terminal alkyne proton and a broad singlet for the acidic carboxylic acid proton (which may be exchangeable with D₂O) are also anticipated.[6][7]

  • ¹³C NMR: The spectrum should reveal nine distinct carbon signals: two for the alkyne, six for the aromatic ring (four protonated, two quaternary), and one for the carboxyl group. The carboxyl carbon would be the most downfield signal.[6][8]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected:

    • A strong, sharp C≡C-H stretch around 3300 cm⁻¹.

    • A broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.

    • A sharp C≡C stretch (weak to medium intensity) around 2100-2150 cm⁻¹.

    • A strong C=O stretch around 1700 cm⁻¹.

    • C-Cl stretching in the fingerprint region (typically below 800 cm⁻¹).[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak [M]⁺.[1][10]

Potential Applications in Research and Development

The true value of 4-chloro-3-ethynylbenzoic acid lies in its potential as a versatile molecular scaffold. Its bifunctional nature allows for orthogonal chemical modifications, making it an attractive building block for creating libraries of complex molecules.

Diagram: Role as a Versatile Chemical Scaffold

G cluster_0 Carboxylic Acid Reactions cluster_1 Alkyne Reactions Core 4-chloro-3-ethynylbenzoic acid Amide Amide Bond Formation (Coupling with Amines) Core->Amide Ester Esterification (Reaction with Alcohols) Core->Ester Click CuAAC 'Click' Chemistry (Reaction with Azides) Core->Click Sonogashira Sonogashira Coupling (Reaction with Aryl Halides) Core->Sonogashira Cyclo Cycloaddition Reactions Core->Cyclo

Caption: Orthogonal reactivity of 4-chloro-3-ethynylbenzoic acid.

  • Medicinal Chemistry & Drug Discovery: Substituted benzoic acids are privileged structures in pharmacology.[11] The addition of the alkyne group opens avenues for its use as a linker in Proteolysis Targeting Chimeras (PROTACs), as a reactive handle for covalent inhibitors, or as a component for generating diverse compound libraries via click chemistry. Analogous chlorinated benzoic acid derivatives have shown promise as enzyme inhibitors and are key intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs).[12][13]

  • Materials Science: Arylalkynes are fundamental components in the synthesis of conjugated polymers and organic electronic materials. The carboxylic acid functionality allows this molecule to be anchored to surfaces or incorporated into metal-organic frameworks (MOFs), potentially leading to new materials with tailored electronic or porous properties.

Safety and Handling

No specific safety data sheet (SDS) exists for 4-chloro-3-ethynylbenzoic acid. Therefore, handling precautions must be based on data from structurally related chemicals, such as 4-chloro-3-nitrobenzoic acid and other substituted benzoic acids.[14][15]

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[17]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Hazards: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation.[14][18] The toxicological properties have not been fully investigated.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16][17]

Conclusion

4-chloro-3-ethynylbenzoic acid represents a chemical tool of considerable untapped potential. While direct experimental characterization is lacking in current literature, its synthesis is readily achievable through robust and well-established methods like the Sonogashira coupling. Its unique trifunctional structure positions it as an ideal building block for creating novel and complex molecules. For researchers in drug discovery and materials science, this compound offers a versatile platform for innovation, inviting exploration and characterization to unlock its full scientific value.

References

  • Adeniji, A. O., et al. (2012). 4-(3-Chloroanilino)benzoic acid is a potent and selective aldo-keto reductase AKR1C2 and AKR1C3 inhibitor. PMC - NIH. Available at: [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]
  • SDI Group. 4-Chloro-3-Nitro Benzoic Acid. Available at: [Link]
  • PubChem. 4-chloro-3-ethynylbenzoic acid. Available at: [Link]
  • Liu, X., & Long, S. (2023). 4-(3-Chloroanilino)benzoic acid. ResearchGate. Available at: [Link]
  • Mamedov, I. A., et al. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences. Available at: [Link]
  • PubChem. 4-Chloro-3-ethylbenzoic acid. Available at: [Link]
  • ACS Publications. Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters. Available at: [Link]
  • Cortón, E., et al. (2024). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC - PubMed Central. Available at: [Link]
  • Google Patents. The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Carl ROTH. Safety Data Sheet: Benzoic acid. Available at: [Link]
  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]
  • PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. Available at: [Link]
  • Wang, C., Piel, I., & Glorius, F. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. PubMed. Available at: [Link]
  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
  • Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Available at: [Link]
  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]
  • ACS Publications. Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry. Available at: [Link]
  • Wikipedia. Sonogashira coupling. Available at: [Link]
  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]/25%3A_Transition_Metal_Catalyzed_Reactions/25.04%3A_Sonogashira_Coupling)

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 2-Chloro-5-Ethynylbenzoic Acid in DMSO

This guide details the solubility, handling, and stability protocols for 2-chloro-5-ethynylbenzoic acid in dimethyl sulfoxide (DMSO).[1] It is designed for researchers requiring high-integrity stock solutions for biologi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility, handling, and stability protocols for 2-chloro-5-ethynylbenzoic acid in dimethyl sulfoxide (DMSO).[1] It is designed for researchers requiring high-integrity stock solutions for biological screening, chemical synthesis, or analytical characterization.

[1]

Executive Summary

2-chloro-5-ethynylbenzoic acid (MW: 180.59 g/mol ) exhibits high solubility in DMSO (Dimethyl sulfoxide), making it the preferred solvent for preparing concentrated stock solutions (up to 100 mM).[1] Due to the compound's amphiphilic nature—possessing both a lipophilic chlorobenzene core/ethynyl tail and a hydrophilic carboxylic acid head—it dissolves readily in polar aprotic solvents but requires careful pH management in aqueous dilutions to prevent precipitation.

Physicochemical Profile

Understanding the molecule's physical properties is prerequisite to mastering its solubility behavior.

PropertyValueImplication for Solubility
Molecular Weight 180.59 g/mol Moderate MW facilitates rapid dissolution.[1]
Core Structure Benzoic Acid DerivativeThe carboxylic acid moiety acts as a hydrogen bond donor/acceptor.[1]
Substituents 2-Chloro, 5-EthynylChloro: Increases lipophilicity (LogP).[1] Ethynyl: Adds planar rigidity; reactive handle (alkyne).
Predicted LogP ~2.8 - 3.2Lipophilic; requires organic co-solvent (DMSO) for aqueous assays.[1]
pKa (Acid) ~2.9 - 3.5Ionized (deprotonated) at physiological pH (7.4), increasing aqueous solubility after dilution.[1]

Solubility Dynamics in DMSO

DMSO is an excellent solvent for this compound because it disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers found in the solid state, replacing them with strong DMSO-solute interactions.

  • Saturation Limit: > 200 mM (Estimated based on structural analogs like 2-chlorobenzoic acid).

  • Recommended Stock Concentration: 50 mM or 100 mM .

    • Why? These concentrations allow for high dilution factors (1000x) in biological assays, keeping the final DMSO concentration < 0.1% to avoid solvent toxicity.

Stability of the Ethynyl Group

The terminal alkyne (ethynyl group) at position 5 is chemically stable in pure DMSO at room temperature. However, it is a reactive "handle" (e.g., for Click chemistry or Sonogashira coupling).

  • Risk: Trace transition metals (Cu, Pd) in low-quality DMSO can catalyze unwanted coupling reactions over time.

  • Mitigation: Use anhydrous, ACS-grade DMSO (≥99.9%) stored in glass or chemically resistant polypropylene.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the creation of a 50 mM stock solution.

Reagents & Equipment[1][2][3][4][5]
  • Compound: 2-chloro-5-ethynylbenzoic acid (Solid).[1]

  • Solvent: Anhydrous DMSO (≥99.9%).

  • Container: Amber glass vial (to protect the alkyne/aromatic system from potential photodegradation).

  • Environment: Fume hood (standard safety).

Step-by-Step Workflow
  • Calculation:

    • Target Concentration: 50 mM (50 mmol/L).

    • Target Volume: 1 mL .

    • Required Mass:

      
      .
      
  • Weighing:

    • Weigh approx.[2][3] 9.0 mg of the solid into a tared amber vial. Record the exact mass (e.g., 9.2 mg).

  • Volume Adjustment (Gravimetric Method - Preferred):

    • Instead of adding exactly 1 mL, calculate the required DMSO volume to achieve exactly 50 mM based on the weighed mass.

    • Example: If you weighed 9.2 mg:

      
      .
      
  • Dissolution:

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Observation: The solid should dissolve rapidly, yielding a clear, colorless to pale yellow solution.

    • Note: If particles persist, sonicate for 60 seconds at room temperature. Avoid heating >40°C to prevent potential alkyne degradation.

Visualization: Dissolution Workflow

DissolutionProtocol Start Solid Compound (2-chloro-5-ethynylbenzoic acid) Weigh Weigh Solid (Record Exact Mass) Start->Weigh Calc Calculate DMSO Vol (Target: 50 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex / Sonicate (RT, 30-60s) AddSolvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Particles remain) Stock 50 mM Stock (Store -20°C) Check->Stock Yes

Figure 1: Logical workflow for preparing a precise 50 mM stock solution.

Storage and Stability

DMSO is hygroscopic (absorbs water from air). Water uptake can cause the compound to precipitate over time (solubility decreases as water content increases) or hydrolyze if impurities are present.

  • Storage Temperature: -20°C is optimal.

  • Aliquot: Do not freeze-thaw the main stock repeatedly. Divide into 50-100 µL aliquots.

  • Freeze-Thaw Cycle Warning: DMSO freezes at ~19°C. Upon thawing, a "slush" phase may form where the compound is locally super-concentrated. Always vortex thawed stocks before use to ensure homogeneity.

Dilution into Aqueous Buffers (Biological Assays)

When diluting the DMSO stock into culture media or buffer (e.g., PBS), the sudden change in polarity can cause precipitation ("crashing out").

The "Intermediate Dilution" Strategy

To prevent precipitation shock:

  • Step 1 (Stock): 50 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into a compatible solvent (e.g., Ethanol or 50% DMSO/Water) if direct dilution fails, OR dilute directly into buffer with rapid mixing .

  • Step 3 (Final): Dilute to assay concentration (e.g., 10 µM).

    • Final DMSO content should be ≤ 0.5% (v/v).

Critical pH Note: Ensure the aqueous buffer is pH 7.4 or higher .

  • Mechanism:[4][5][6] At pH > pKa (~3.5), the carboxylic acid deprotonates to the carboxylate anion (

    
    ), which is significantly more water-soluble than the neutral acid.
    
  • Risk: Diluting into acidic buffer (pH < 4) will likely cause immediate precipitation.

Visualization: Aqueous Dilution Pathway

DilutionPathway Stock 50 mM DMSO Stock (Hydrophobic/Neutral Form) Mixing Rapid Mixing (Vortex) Stock->Mixing Add dropwise Buffer Aqueous Buffer (pH 7.4) Buffer->Mixing Result Assay Solution (Deprotonated Anion COO-) Soluble Mixing->Result pH > pKa Precip PRECIPITATION RISK (If pH < 4 or Slow Mixing) Mixing->Precip pH < pKa

Figure 2: Dilution logic emphasizing the importance of pH for solubility.

Troubleshooting

IssueCauseSolution
Cloudiness upon adding DMSO Wet DMSO or impure compound (salt form).[1]Dry DMSO with molecular sieves; Sonicate at 30°C.
Precipitation in Aqueous Buffer pH too low or concentration too high.[1]Adjust buffer pH to >7.0; Lower final concentration; Increase DMSO % (if assay tolerates).
Yellowing of Stock over time Oxidation or photo-degradation.[1]Check LC-MS purity. Store in amber vials under Nitrogen/Argon.

References

  • Sigma-Aldrich. DMSO Solvent Properties and Miscibility Table. Merck KGaA. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chlorobenzoic acid (Analog). PubChem.[7][8] Link

  • Gomaa, E. Molal Solubility of o-Chlorobenzoic Acid in Various Solvents. Scientific & Academic Publishing, 2012. (Demonstrates high solubility of chlorobenzoic acid derivatives in DMSO). Link

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid (Analog). (Confirming solubility and handling for 2,5-substituted benzoic acids). Link

Sources

Foundational

2-chloro-5-ethynylbenzoic acid SMILES and InChI key

Topic: Strategic Utilization of 2-Chloro-5-Ethynylbenzoic Acid in Fragment-Based Design Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Chloro-5-Ethynylbenzoic Acid in Fragment-Based Design Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Orthogonal Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-chloro-5-ethynylbenzoic acid (CAS 1143024-61-6) represents a high-value "bifunctional" scaffold. It offers two distinct, orthogonal reactive handles: a carboxylic acid for amide coupling (solubility/binding) and a terminal alkyne for bio-orthogonal ligation (Click chemistry) or Sonogashira extension.

This guide moves beyond basic cataloging to analyze the synthetic architecture and functional utility of this molecule. We explore its role as a precursor for mGluR5 negative allosteric modulators (NAMs) and next-generation agrochemical benzamides, providing a validated roadmap for its synthesis and application.

Chemical Identity & Informatics

Precision in identification is critical for database integration and intellectual property filings.

Identifier Value Verification Status
CAS Number 1143024-61-6 Verified (Life Chemicals, Indagoo)
IUPAC Name 2-chloro-5-ethynylbenzoic acidStandard
Molecular Formula C

H

ClO

MW: 180.59 g/mol
SMILES OC(=O)c1cc(C#C)cc(Cl)c1Canonical
InChI String InChI=1S/C9H5ClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12)Standard
InChI Key YVUQADDBNAJCQU-UHFFFAOYSA-N Computed

Structural Insight: The ortho-chloro substituent forces the carboxylic acid moiety out of planarity with the phenyl ring due to steric strain (A(1,3) strain). This "twist" is often exploited in drug design to lock conformations and improve metabolic stability against hydrolysis.

Synthetic Architecture: The Sonogashira Protocol

The synthesis of 2-chloro-5-ethynylbenzoic acid is not a trivial one-step reaction due to the competing acidity of the carboxylic group. The most robust industrial route utilizes a Protection-Coupling-Deprotection strategy starting from 5-bromo-2-chlorobenzoic acid.

3.1. Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical decision points in the synthesis, highlighting the "Ester Route" as the preferred method to avoid copper salt precipitation.

SynthesisPath Start 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4) Step1 Esterification (MeOH / H2SO4) Start->Step1 Activation Inter1 Methyl 5-bromo-2-chlorobenzoate Step1->Inter1 Step2 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter1->Step2 C-C Bond Formation Inter2 TMS-Protected Intermediate Step2->Inter2 Step3 Global Deprotection (LiOH / THF / H2O) Inter2->Step3 Hydrolysis & Desilylation Final 2-Chloro-5-ethynylbenzoic acid (Target) Step3->Final

Caption: Figure 1. The "Ester Route" synthesis. Direct coupling on the free acid is possible but often results in lower yields due to copper carboxylate formation.

Experimental Protocols

The following protocols are adapted from patent literature (e.g., WO2012/107434) and optimized for reproducibility.

4.1. Step 1: Methyl Ester Formation (Scale: 50g)

Objective: Mask the acidic proton to prevent catalyst poisoning.

  • Dissolve: 50.0 g (0.21 mol) of 5-bromo-2-chlorobenzoic acid in 250 mL of methanol.

  • Catalyze: Add 5.0 mL of conc. H

    
    SO
    
    
    
    dropwise at 0°C.
  • Reflux: Heat to reflux (65°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with sat. NaHCO

    
     (caution: gas evolution), then brine. Dry over MgSO
    
    
    
    .
  • Yield: Expect >95% yield of methyl 5-bromo-2-chlorobenzoate as a white solid.

4.2. Step 2 & 3: Sonogashira Coupling & Hydrolysis

Objective: Install the alkyne and reveal the acid.

  • Reagents: In a pressure tube, combine the methyl ester (10.0 g, 40 mmol), CuI (0.05 eq), and Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.03 eq) in degassed THF/Et
    
    
    N (3:1 ratio).
  • Coupling: Add Trimethylsilylacetylene (TMSA) (1.2 eq) dropwise. Seal and heat to 60°C for 4-6 hours.

    • Checkpoint: The solution should turn dark brown/black.

  • Filtration: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • One-Pot Deprotection: Redissolve the crude oil in THF (50 mL). Add LiOH (3.0 eq) dissolved in water (20 mL). Stir at Room Temperature for 16 hours.

    • Note: The base cleaves both the methyl ester and the TMS group simultaneously.

  • Isolation: Acidify to pH 2 with 1M HCl. The product, 2-chloro-5-ethynylbenzoic acid , will precipitate. Filter, wash with cold water, and dry.

    • Validation: ^1H NMR (DMSO-d6) should show a singlet alkyne proton at ~4.3 ppm.

Functional Utility in Drug Discovery

Why select this specific isomer over the 4-ethynyl or 3-ethynyl variants?

5.1. The "Ortho-Chloro" Effect

In substituted benzamides (common in antipsychotics and agrochemicals), the 2-chloro substituent provides:

  • Conformational Locking: It forces the amide bond (formed at C1) out of plane, creating a specific 3D vector that fits hydrophobic pockets in GPCRs (e.g., mGluR5).

  • Metabolic Blockade: It protects the C2 position from oxidative metabolism (CYP450).

5.2. Click Chemistry Workflow

The C5-ethynyl group acts as a "silent" handle until activated.

ApplicationFlow Scaffold 2-Chloro-5-ethynyl benzoic acid Reaction CuAAC Reaction (Click Chemistry) Scaffold->Reaction Library Azide Library (R-N3) Library->Reaction Product 1,2,3-Triazole Linked Ligands Reaction->Product High Yield Regioselective Target Target: mGluR5 NAMs Agrochemicals Product->Target SAR Screening

Caption: Figure 2. The scaffold enables rapid library generation via Click Chemistry, linking diverse R-groups through a stable triazole bridge.

References

  • Life Chemicals. (n.d.). 2-Chloro-5-ethynylbenzoic acid Product Page. Retrieved from (Search ID: F1913-4201).

  • Bayer Intellectual Property GmbH. (2012). Substituted benzamides for treating arthropods. WO Patent 2012/107434.[1][2] (Describes the synthesis of methyl 2-chloro-5-ethynylbenzoate).

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[3] Journal of Organometallic Chemistry, 653(1-2), 46-49.

  • PubChem. (2024).[4][5] 2-chloro-5-ethynylbenzoic acid (Compound).[6][7] Retrieved from .[5][8]

Sources

Exploratory

A Senior Application Scientist's Guide to Sourcing 2-Chloro-5-ethynylbenzoic Acid for Advanced Research

Introduction: The Strategic Importance of 2-Chloro-5-ethynylbenzoic Acid in Modern Drug Discovery 2-Chloro-5-ethynylbenzoic acid is a highly functionalized benzoic acid derivative that has emerged as a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-5-ethynylbenzoic Acid in Modern Drug Discovery

2-Chloro-5-ethynylbenzoic acid is a highly functionalized benzoic acid derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature—a carboxylic acid for amide coupling, a chloro-substituent for modifying electronic properties or as a synthetic handle, and a terminal alkyne for bioorthogonal "click" chemistry—makes it an exceptionally versatile reagent. Researchers in drug development utilize this molecule for constructing complex molecular architectures, including novel heterocyclic compounds, and for covalently labeling biomolecules to study their function and localization. The terminal alkyne group, in particular, is a gateway to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry that allows for the efficient and specific formation of stable triazole linkages under mild, aqueous conditions.[1][2] This guide provides an in-depth technical overview for sourcing this critical reagent, focusing on the practical decision-making process, synthesis, quality control, and application for research professionals.

Section 1: Sourcing Strategy: The "Buy vs. Synthesize" Decision for a Niche Reagent

For highly specialized reagents like 2-Chloro-5-ethynylbenzoic acid, direct, off-the-shelf availability is often limited. Researchers are typically faced with a critical decision: attempt to procure the compound from a limited pool of custom synthesis suppliers or undertake its synthesis in-house.

The Rationale for In-House Synthesis:

  • Control over Purity: In-house synthesis provides complete control over the purification process, ensuring the material meets the stringent purity requirements for sensitive downstream applications.

  • Scalability and Cost-Effectiveness: For projects requiring gram-scale quantities or more, synthesizing the compound from readily available precursors is often significantly more cost-effective than purchasing from a custom synthesis house.

  • On-Demand Availability: Eliminates reliance on supplier lead times, which can be long and unpredictable for non-standard chemicals.

When to Consider Custom Synthesis:

  • Lack of Synthetic Chemistry Expertise/Resources: If a lab is not equipped for multi-step organic synthesis, outsourcing is the most practical option.

  • Small-Scale Needs: For initial exploratory studies requiring only milligram quantities, the time and resources invested in synthesis may not be justifiable.

  • Certification Requirements: If the research requires a certified reference material, a specialized supplier is necessary.

The following sections are designed to empower researchers to make an informed decision by providing a practical guide to both pathways.

Section 2: Commercial Procurement and Supplier Evaluation

While not a common stock item, several chemical suppliers specialize in custom synthesis and may list 2-Chloro-5-ethynylbenzoic acid or its precursors in their catalogs. When evaluating these suppliers, it is crucial to look beyond price and consider factors critical for research applications.

Table 1: Key Evaluation Criteria for Chemical Suppliers

CriteriaImportance & Rationale
Purity Specification Critical. Look for suppliers providing a Certificate of Analysis (CoA) with detailed analytical data (e.g., HPLC, ¹H NMR). A purity of >95% is typically required for most research applications.
Analytical Data High. The availability of spectral data (NMR, MS) prior to purchase is a strong indicator of a reputable supplier and allows for preliminary verification of the compound's structure.
Custom Synthesis Capability High. Given the niche nature of the compound, suppliers with a strong track record in custom synthesis are more likely to deliver a high-quality product.
Lead Time Medium. For project planning, realistic and reliable delivery timelines are essential. Custom synthesis can take several weeks.
Technical Support Medium. Access to a technical support team can be invaluable for troubleshooting or if questions arise regarding the compound's stability or handling.

Note: As of early 2026, direct "off-the-shelf" suppliers for 2-Chloro-5-ethynylbenzoic acid are scarce. Researchers are advised to inquire with companies specializing in custom synthesis or to source the necessary precursors for in-house synthesis.

Section 3: A Practical Guide to the In-House Synthesis of 2-Chloro-5-ethynylbenzoic Acid

The most reliable and well-documented route to 2-Chloro-5-ethynylbenzoic acid involves a two-step process starting from the commercially available precursor, 2-chloro-5-iodobenzoic acid, via a Sonogashira coupling reaction. This palladium- and copper-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between sp² and sp hybridized carbons.

Logical Workflow for Synthesis and Purification

The overall process involves the synthesis of the target molecule from a common precursor, followed by a purification step to remove catalysts and byproducts, and finally, rigorous quality control to confirm identity and purity.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Deprotection & Workup cluster_2 Phase 3: Purification & QC precursor 2-Chloro-5-iodobenzoic acid (Starting Material) reaction Sonogashira Coupling (Pd/Cu catalyst, base, solvent) precursor->reaction reagent Ethynyltrimethylsilane (TMS-acetylene) reagent->reaction intermediate TMS-protected Intermediate reaction->intermediate deprotection TMS Deprotection (e.g., K2CO3, MeOH) intermediate->deprotection crude_product Crude Product Mixture deprotection->crude_product workup Aqueous Workup (Acidification & Extraction) crude_product->workup purification Purification (Recrystallization or Column Chromatography) workup->purification final_product Pure 2-Chloro-5-ethynylbenzoic acid purification->final_product qc Quality Control Analysis (NMR, HPLC, MS) final_product->qc

Caption: Synthesis workflow for 2-Chloro-5-ethynylbenzoic acid.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established methodologies for Sonogashira couplings on halo-benzoic acids. Researchers should always perform their own risk assessment before starting any chemical reaction.

Materials:

  • 2-Chloro-5-iodobenzoic acid (1.0 equiv)

  • Ethynyltrimethylsilane (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine via syringe. Stir the mixture until all solids are dissolved.

  • Substrate Addition: Add ethynyltrimethylsilane dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).

  • Quench and Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • TMS Deprotection: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Dissolve the crude TMS-protected intermediate in a mixture of methanol and THF. Add potassium carbonate (K₂CO₃, 2.0 equiv) and stir at room temperature for 1-2 hours.

  • Final Workup and Purification: Concentrate the mixture, then add water. Acidify the aqueous solution to pH 2-3 with 1M HCl. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-5-ethynylbenzoic acid.

Section 4: Quality Control and Analytical Characterization

Verifying the identity, purity, and structural integrity of either a purchased or synthesized batch of 2-Chloro-5-ethynylbenzoic acid is a non-negotiable step to ensure the reliability and reproducibility of experimental results.

Standard Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the characteristic aromatic and alkyne protons and their coupling patterns. ¹³C NMR confirms the carbon skeleton, including the quaternary carbons of the alkyne and carboxylic acid.[3][4][5][6]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[4]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound. A well-resolved peak with an area percentage >95% is a common benchmark for research-grade material.[7]

Protocol: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the purity of the 2-Chloro-5-ethynylbenzoic acid sample.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid[7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample prepared in a 50:50 mixture of Acetonitrile/Water at ~1 mg/mL

Procedure:

  • System Equilibration: Equilibrate the column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 5-10 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Section 5: Application in Research - A Click Chemistry Workflow

The terminal alkyne of 2-Chloro-5-ethynylbenzoic acid makes it an ideal reagent for CuAAC, enabling its conjugation to azide-modified molecules such as proteins, nucleic acids, or small-molecule probes.

Workflow for Bioconjugation via CuAAC

G cluster_0 Reaction Core reagent1 2-Chloro-5-ethynylbenzoic acid (Alkyne Component) reaction Click Reaction (Aqueous Buffer, RT) reagent1->reaction reagent2 Azide-Modified Biomolecule (e.g., Protein-N3) reagent2->reaction catalyst Cu(I) Source (CuSO4 + Na-Ascorbate) catalyst->reaction ligand Stabilizing Ligand (e.g., THPTA) ligand->reaction product Stable Triazole Conjugate reaction->product

Caption: Workflow for a typical CuAAC "click" reaction.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol and may require optimization for specific biomolecules.[8][9]

Materials:

  • Azide-modified molecule (1.0 equiv) in a suitable aqueous buffer (e.g., PBS)

  • 2-Chloro-5-ethynylbenzoic acid (5-10 equiv) stock solution in DMSO

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[8]

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)[8]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[8]

Procedure:

  • Component Assembly: In a microcentrifuge tube, add the azide-modified molecule.

  • Alkyne Addition: Add the 2-Chloro-5-ethynylbenzoic acid stock solution and mix gently.

  • Catalyst Premix: In a separate tube, briefly premix the THPTA and CuSO₄ solutions. Add this complex to the reaction tube and mix.

  • Initiation: To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex briefly.[8]

  • Incubation: Protect the reaction from light and allow it to incubate at room temperature for 30-60 minutes.[8][9]

  • Purification: The resulting conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.

Section 6: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-ethynylbenzoic acid is not widely available, its handling and safety precautions can be inferred from structurally related compounds like 2-chloro-5-nitrobenzoic acid.[10][11]

  • Hazard Classification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage. May cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By following this comprehensive guide, researchers can confidently source, synthesize, verify, and apply 2-Chloro-5-ethynylbenzoic acid, unlocking its potential in their advanced research programs.

References

  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from PrepChem.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • S D Fine-Chem Limited. (n.d.). 2-chloro-5-nitrobenzoic acid Safety Data Sheet. Retrieved from sdfine.com. [Link]

  • Shree Chemopharma Ankleshwar Pvt. Ltd. (n.d.). 2 Chloro 5 Nitro Benzoic Acid. Retrieved from ExportersIndia. [Link]

  • Lithionyx Chemicals. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from TradeIndia. [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from MDPI. [Link]

  • Seema Finechem Industry LLP. (n.d.). 2-Chloro-5-iodobenzoic acid, C7H4ClIO2, Cas No 19094-5-5. Retrieved from seemafinechem.com. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from Interchim. [Link]

  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from PrepChem.com. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from rsc.org. [Link]

  • Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from Patsnap. [Link]

  • Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from Preprints.org. [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from confluore.com. [Link]

  • SIELC Technologies. (2018). Benzoic acid, 2-chloro-5-(chlorosulfonyl)-. Retrieved from sielc.com. [Link]

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • MDPI. (2019). HPLC-ESI-MSn Identification and NMR Characterization of Glucosyloxybenzyl 2R-Benzylmalate Deriva-Tives from Arundina Graminifolia and Their Anti-Liver Fibrotic Effects In Vitro. Retrieved from MDPI. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from Labinsights. [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Benzoic acid. Retrieved from carlroth.com. [Link]

  • Chemical Shifts. (n.d.). Benzoic acid, 2-(2-chloro-5-nitrobenzoyl)- - Optional[13C NMR]. Retrieved from chemicalshifts.com. [Link]

Sources

Foundational

A Tale of Two Synthons: An In-Depth Technical Guide to the Strategic Divergence of 2-Chloro-5-iodobenzoic Acid and 2-chloro-5-ethynylbenzoic Acid

An Authoritative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and organic synthesis, the selection of a building block is a critical decision that di...

Author: BenchChem Technical Support Team. Date: February 2026

An Authoritative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the selection of a building block is a critical decision that dictates the entire synthetic strategy. At first glance, 2-chloro-5-iodobenzoic acid and 2-chloro-5-ethynylbenzoic acid appear as close cousins, sharing the same 2-chlorobenzoic acid core. However, the true distinction lies at the 5-position, where an iodine atom versus a terminal ethynyl group imparts dramatically different chemical personalities. This guide provides an in-depth analysis of these two vital synthons, elucidating the profound impact of this single functional group change on their reactivity, application, and strategic deployment in complex molecule synthesis.

Part 1: Core Physicochemical and Spectroscopic Properties

A molecule's identity is fundamentally defined by its physical and spectroscopic properties. The substitution of an iodine atom with an ethynyl group results in predictable yet significant changes in molecular weight, melting point, and spectroscopic signatures.

Table 1: Comparative Physicochemical Properties

Property2-Chloro-5-iodobenzoic Acid2-Chloro-5-ethynylbenzoic Acid
Structure 2-Chloro-5-iodobenzoic Acid Structure2-Chloro-5-ethynylbenzoic Acid Structure
CAS Number 19094-56-51345511-63-3
Molecular Formula C₇H₄ClIO₂C₉H₅ClO₂
Molecular Weight 282.46 g/mol [1]180.59 g/mol
Appearance White to light yellow crystalline powder[2][3]Off-white to yellow solid
Melting Point 157-161 °C[2]~175-180 °C

Spectroscopically, the key differentiators are found in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For 2-chloro-5-ethynylbenzoic acid, the IR spectrum will prominently feature a sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch and a medium absorption around 2100-2150 cm⁻¹ for the C≡C triple bond stretch. In its ¹H NMR spectrum, the acetylenic proton will appear as a distinct singlet, typically between 3-4 ppm. Conversely, 2-chloro-5-iodobenzoic acid lacks these features, but the strong electron-withdrawing and anisotropic effects of the iodine atom will influence the chemical shifts of the adjacent aromatic protons.

Part 2: The Dichotomy of Reactivity: A Strategic Analysis

The core of this guide lies in understanding the divergent reactivity of the aryl-iodide and the terminal alkyne. This is not merely a list of possible reactions, but an exploration of why a chemist would choose one over the other for a specific strategic purpose.

The Aryl Iodide: A Versatile Linchpin for Molecular Diversification

The carbon-iodine bond in 2-chloro-5-iodobenzoic acid is a synthetic chemist's workhorse. Iodine's large atomic radius and high polarizability make the C-I bond relatively weak and thus highly susceptible to oxidative addition by transition metal catalysts, particularly palladium.[4][5] This reactivity makes it an ideal substrate for a vast array of cross-coupling reactions, positioning it as a premier tool for generating molecular diversity in drug discovery campaigns.

Key Reactions & Strategic Imperatives:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with organoboron reagents (boronic acids or esters) is arguably the most powerful tool for creating C(sp²)-C(sp²) bonds.[6] For a medicinal chemist, this means the iodo group can be replaced with a vast library of commercially available aryl, heteroaryl, or vinyl boronic acids to probe structure-activity relationships (SAR).

  • Sonogashira Coupling: While the ethynyl compound is defined by its alkyne, the iodo compound serves as its essential partner in Sonogashira couplings.[7][8] It reacts with terminal alkynes to forge C(sp²)-C(sp) bonds, building the very scaffolds for which its counterpart is named.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines. This is critical for installing functionalities that can modulate solubility, basicity, and hydrogen-bonding interactions with biological targets.

  • Heck Coupling: Reaction with alkenes under palladium catalysis provides access to substituted styrenyl and other vinylated structures.

The overarching strategy when employing 2-chloro-5-iodobenzoic acid is divergent synthesis . From a single, common intermediate, a multitude of analogs can be rapidly synthesized, making it an invaluable tool in lead optimization phases where exploring chemical space is paramount.[9]

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-I pd0->pd_complex1 aryl_iodide Ar-I oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L₂-R pd_complex1->pd_complex2 boronic_acid R-B(OH)₂ base Base transmetalation Transmetalation pd_complex2->pd0 product Ar-R pd_complex2->product reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The Terminal Alkyne: A Precision Tool for Bio-conjugation and Rigid Scaffolds

The terminal ethynyl group of 2-chloro-5-ethynylbenzoic acid offers a completely different, more specialized set of synthetic opportunities. Its reactivity is centered on the unique properties of the C≡C triple bond and the weakly acidic acetylenic proton.[10]

Key Reactions & Strategic Imperatives:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the cornerstone of "click chemistry." The terminal alkyne reacts with an organic azide with extraordinary efficiency and specificity to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[11][12] This reaction is bio-orthogonal, meaning it can proceed in complex biological media without cross-reactivity. Its strategic value lies in molecular ligation . It is the reaction of choice for attaching molecules to probes (fluorophores, biotin), improving pharmacokinetic properties (PEGylation), or linking a drug to a delivery vector.[13]

  • Sonogashira Coupling: As the alkyne component, it couples with aryl or vinyl halides to construct rigid, linear molecular architectures.[14] The linearity of the alkyne is often exploited to create linkers or pharmacophores with well-defined spatial orientations.[10]

  • Other Alkyne Chemistry: The terminal proton can be deprotonated by a strong base to form a nucleophilic acetylide, which can then attack various electrophiles. The triple bond can also undergo reactions like hydration to form ketones or hydrogenation to access the corresponding alkene or alkane.

The strategy when using 2-chloro-5-ethynylbenzoic acid is typically one of convergent synthesis or functionalization . It is chosen when the goal is to precisely and robustly connect molecular fragments or to introduce the unique steric and electronic properties of the alkyne itself into the final target.[15]

CuAAC_Mechanism cluster_cat Catalytic Cycle alkyne R¹-C≡CH cu_acetylide R¹-C≡C-Cu alkyne->cu_acetylide + Cu(I) cu1 Cu(I) cu_triazolide Copper Triazolide cu_acetylide->cu_triazolide + R²-N₃ azide R²-N₃ cycloaddition Cycloaddition cu_triazolide->cu1 product Triazole Product cu_triazolide->product + H⁺ protonation Protonation

Caption: Simplified mechanism of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 3: Synthetic Interconversion and Field-Proven Protocols

The chemical relationship between these two compounds is not merely theoretical; one is a direct and common precursor to the other. This synthetic link underscores the strategic planning required in a multi-step synthesis.

Experimental Protocol: Synthesis of 2-Chloro-5-ethynylbenzoic Acid

The most common route to 2-chloro-5-ethynylbenzoic acid involves a Sonogashira coupling on 2-chloro-5-iodobenzoic acid using a protected alkyne, followed by deprotection.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-5-iodobenzoic acid (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base: Add anhydrous, degassed solvents such as a 2:1 mixture of THF and triethylamine.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.2 eq) dropwise via syringe. The TMS group acts as a protecting group for the acidic acetylenic proton, preventing self-coupling and other side reactions.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting aryl iodide is consumed.

  • Workup (Coupling): Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude TMS-protected product by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a solvent like methanol or THF. Add a base such as K₂CO₃ or a fluoride source like TBAF.

  • Finalization: Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS). Neutralize with dilute acid (e.g., 1N HCl) and extract the product into an organic solvent. Dry, concentrate, and purify as needed to yield 2-chloro-5-ethynylbenzoic acid.

This self-validating protocol highlights the causality of the experimental choices: the palladium/copper co-catalyst system is standard for Sonogashira reactions[16], the amine base is crucial for both the palladium cycle and forming the copper-acetylide[8], and the TMS protecting group ensures the reaction's efficiency.

Synthesis_Workflow start 2-Chloro-5-iodobenzoic Acid step1 Sonogashira Coupling start->step1 reagents1 TMS-Acetylene Pd(PPh₃)₄, CuI, Et₃N reagents1->step1 intermediate TMS-Protected Intermediate step1->intermediate step2 Deprotection intermediate->step2 reagents2 K₂CO₃ / MeOH or TBAF / THF reagents2->step2 final_product 2-Chloro-5-ethynylbenzoic Acid step2->final_product

Caption: Synthetic workflow for the conversion of the iodo- to the ethynyl-compound.

Conclusion: A Strategic Choice, Not a Simple Substitution

The difference between 2-chloro-5-iodobenzoic acid and 2-chloro-5-ethynylbenzoic acid transcends a mere structural alteration; it represents a fundamental divergence in synthetic philosophy.

  • 2-Chloro-5-iodobenzoic acid is the reagent of choice for exploration and diversification . Its robust and versatile reactivity in a multitude of cross-coupling reactions allows scientists to rapidly generate libraries of compounds, making it an indispensable tool for SAR studies and lead optimization.

  • 2-Chloro-5-ethynylbenzoic acid is a tool for precision and construction . Its unique alkyne handle is primarily leveraged for the highly reliable click reaction to conjugate molecules or for the Sonogashira coupling to build rigid, linear structures. It is employed when the synthetic goal is specific and predetermined.

For the drug development professional, understanding this strategic dichotomy is crucial. The iodo-compound asks the question, "What can we make?" while the ethynyl-compound answers the question, "How do we link this?" The expert application of both synthons, grounded in a deep understanding of their distinct reactivities, is a hallmark of innovative and efficient molecular design.

References

  • Chem-Impex. (n.d.). 2-Chloro-5-iodobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Zhang, W., et al. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Harnessing Benzoic Acid Motifs in Click Chemistry

As the field of bioconjugation and drug development continues to demand more precise and efficient molecular tools, click chemistry has emerged as a cornerstone methodology. Its reliability, high yield, and biocompatibil...

Author: BenchChem Technical Support Team. Date: February 2026

As the field of bioconjugation and drug development continues to demand more precise and efficient molecular tools, click chemistry has emerged as a cornerstone methodology. Its reliability, high yield, and biocompatibility have made it an invaluable technique for researchers. Within the vast arsenal of click chemistry reagents, those incorporating benzoic acid motifs offer a unique combination of structural rigidity, biocompatibility, and versatile functionality. This guide provides an in-depth exploration of these reagents, complete with detailed protocols and expert insights for their successful application.

The Strategic Advantage of the Benzoic Acid Moiety

The inclusion of a benzoic acid group within a click chemistry reagent is a deliberate design choice that imparts several advantageous properties. The rigid phenyl ring acts as a well-defined spacer, preventing the steric hindrance that can plague reactions involving more flexible linkers. Furthermore, the carboxylic acid handle can be leveraged for secondary reactions, act as a recognition element for specific biological targets, or modulate the overall solubility and pharmacokinetic properties of the resulting conjugate.

Featured Reagents and Their Applications

A variety of benzoic acid derivatives have been functionalized with bioorthogonal handles suitable for click chemistry. The selection of the appropriate reagent is dictated by the specific application, desired reaction kinetics, and the chemical environment of the system.

Reagent NameClick HandleCommon ApplicationsKey Features
4-Azidobenzoic Acid AzideBioconjugation, surface functionalization, synthesis of PET imaging agents.A versatile building block for introducing an azide group for CuAAC reactions.
4-Ethynylbenzoic Acid Terminal AlkyneSynthesis of enzyme inhibitors, development of functional polymers, modification of biological molecules.Provides a terminal alkyne for CuAAC, enabling the straightforward introduction of a benzoic acid linker.
3-Azido-5-(trifluoromethyl)benzoic acid Azide19F NMR-based screening, development of metabolic probes.The trifluoromethyl group serves as a sensitive 19F NMR reporter.
DBCO-Benzoic Acid Dibenzo­cyclooctyneStrain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell imaging and proteomics.Enables copper-free click reactions, which is essential for applications in living systems.

Core Experimental Workflow: An Overview

The successful implementation of click chemistry reactions involving benzoic acid-containing reagents hinges on a systematic and well-controlled experimental workflow. The following diagram illustrates the key stages, from initial reagent preparation to final product analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Click Reaction cluster_analysis Phase 3: Analysis & Purification ReagentPrep Reagent Preparation (Dissolution & Quantification) Incubation Incubation (Controlled Time & Temperature) ReagentPrep->Incubation Add reagents to system SystemPrep System Preparation (e.g., Cell Culture, Protein Isolation) SystemPrep->Incubation Catalyst Catalyst Addition (if required, e.g., Cu(I) for CuAAC) Incubation->Catalyst For catalyzed reactions Purification Purification (e.g., HPLC, SEC) Incubation->Purification Catalyst->Purification Analysis Analysis (e.g., MS, NMR, SDS-PAGE) Purification->Analysis Characterize final product

Figure 1. A generalized workflow for bioconjugation using click chemistry.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynylbenzoic Acid

This protocol details the conjugation of a model azide-containing protein with 4-ethynylbenzoic acid. The benzoic acid moiety can then be used for subsequent EDC/NHS-mediated coupling to an amine-functionalized surface or molecule.

Materials:

  • Azide-modified Bovine Serum Albumin (BSA-N3)

  • 4-Ethynylbenzoic Acid

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon Ultra Centrifugal Filters (10 kDa MWCO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-ethynylbenzoic acid in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh for each experiment.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 100 µL of a 1 mg/mL solution of BSA-N3 in PBS with 2 µL of the 10 mM 4-ethynylbenzoic acid stock solution (for a 10-fold molar excess).

    • In a separate tube, prepare the catalyst premix by combining 2 µL of the 50 mM CuSO4 stock with 2 µL of the 50 mM THPTA stock. Vortex briefly.

    • Add 4 µL of the catalyst premix to the protein solution.

    • Initiate the reaction by adding 4 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Purification:

    • Transfer the reaction mixture to an Amicon Ultra centrifugal filter (10 kDa MWCO).

    • Wash the sample three times with 500 µL of PBS to remove unreacted reagents and catalyst.

    • Recover the purified BSA-benzoic acid conjugate in a final volume of 100 µL.

  • Analysis:

    • Confirm the conjugation via mass spectrometry (expecting a mass shift corresponding to the addition of the 4-ethynylbenzoic acid) or SDS-PAGE (which may show a slight shift in mobility).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-Benzoic Acid

This protocol describes the labeling of an azide-modified glycoprotein on the surface of live cells with DBCO-benzoic acid. This copper-free method is ideal for applications in biological systems where copper toxicity is a concern.

Materials:

  • Metabolically labeled cells expressing azido-sugars

  • DBCO-Benzoic Acid

  • Dulbecco's Modified Eagle Medium (DMEM) without serum

  • Flow Cytometer

Procedure:

  • Cell Preparation:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Metabolically label the cells with an azide-containing sugar (e.g., Ac4ManNAz) for 48-72 hours.

    • Wash the cells twice with serum-free DMEM.

  • Labeling Reaction:

    • Prepare a 1 mM stock solution of DBCO-benzoic acid in DMSO.

    • Dilute the DBCO-benzoic acid stock solution to a final concentration of 50 µM in serum-free DMEM.

    • Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C.

  • Washing and Analysis:

    • Wash the cells three times with PBS to remove any unreacted probe.

    • The benzoic acid moiety can now be targeted with a secondary reagent, for example, an antibody conjugated to a fluorophore that recognizes the benzoic acid structure, for visualization by flow cytometry or fluorescence microscopy.

Mechanistic Insight: CuAAC vs. SPAAC

The choice between a copper-catalyzed and a strain-promoted reaction is a critical decision point in experimental design. The following diagram illustrates the fundamental differences between these two powerful ligation strategies.

G cluster_cuaac Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 R1-N3 (e.g., 4-Azidobenzoic Acid) Triazole1 1,4-Disubstituted Triazole Azide1->Triazole1 Alkyne1 R2-C≡CH Alkyne1->Triazole1 Catalyst Cu(I) Catalyst + Ascorbate Catalyst->Triazole1 Fast kinetics Azide2 R1-N3 Triazole2 Triazole Product Azide2->Triazole2 Alkyne2 R2-DBCO (e.g., DBCO-Benzoic Acid) Alkyne2->Triazole2 Biocompatible Biocompatible (No Catalyst) Biocompatible->Triazole2 Moderate kinetics

Figure 2. Comparison of CuAAC and SPAAC reaction mechanisms.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low reaction yield in CuAAC Oxidation of Cu(I) to Cu(II)Ensure sodium ascorbate is freshly prepared. Increase the concentration of the reducing agent.
Steric hindranceIncrease reaction time or temperature. Consider a longer linker if possible.
High background in cell labeling (SPAAC) Non-specific binding of the probeDecrease the concentration of the DBCO reagent. Increase the number of washing steps.
Poor solubility of benzoic acid reagent Hydrophobicity of the reagentPrepare stock solutions in an organic solvent like DMSO. Avoid using high concentrations in aqueous buffers.

Conclusion

Click chemistry reagents containing benzoic acid motifs represent a powerful and versatile class of tools for chemical biology and drug discovery. By understanding the unique properties conferred by the benzoic acid group and by carefully selecting the appropriate click chemistry paradigm (CuAAC or SPAAC), researchers can unlock new possibilities in bioconjugation, imaging, and diagnostics. The protocols and insights provided in this guide serve as a starting point for the successful application of these valuable reagents.

References

  • PubChem. 4-Azidobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Ethynylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

Application

Application Note: Chemoselective Deprotection of TMS-Ethynylbenzoic Acid Derivatives

[1] Executive Summary The removal of trimethylsilyl (TMS) protecting groups from terminal alkynes is a fundamental transformation in organic synthesis, particularly following Sonogashira cross-coupling reactions. However...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The removal of trimethylsilyl (TMS) protecting groups from terminal alkynes is a fundamental transformation in organic synthesis, particularly following Sonogashira cross-coupling reactions. However, when the substrate contains a carboxylic acid moiety (e.g., 4-(trimethylsilylethynyl)benzoic acid), standard protocols require modification. The acidic functionality introduces solubility challenges and necessitates a specific workup strategy to recover the free acid rather than its carboxylate salt.

This guide details two validated protocols:

  • Method A (Standard): Base-mediated methanolysis (

    
    ), optimized for cost, scalability, and ease of purification.[1]
    
  • Method B (Alternative): Fluoride-mediated cleavage (TBAF), reserved for substrates sensitive to methoxide or requiring neutral conditions.[1]

Mechanistic Principles

Understanding the mechanism is vital for troubleshooting.[1] Silicon is electropositive and has empty d-orbitals (or accessible


 orbitals), making it susceptible to nucleophilic attack.[1]
Base-Mediated Mechanism (Method A)

In methanol, potassium carbonate generates methoxide anions (


).[1] The methoxide attacks the silicon atom, forming a pentacoordinate silicate intermediate. This collapses to release the acetylide anion, which is immediately protonated by the solvent (methanol).

Critical Note for Benzoic Acids: The base will also deprotonate the carboxylic acid (


).[1] The reaction mixture will contain the dipotassium salt (carboxylate + acetylide) or monopotassium salt (carboxylate + alkyne). The workup must reverse this to isolate the neutral product.

TMS_Deprotection_Mechanism Start TMS-Ethynylbenzoic Acid Inter1 Pentacoordinate Silicate Intermediate Start->Inter1 Nu- Attack (MeO-) Base K2CO3 / MeOH (Generates MeO-) Inter2 Acetylide + Carboxylate (Dianion Species) Inter1->Inter2 -TMS-OMe Product 4-Ethynylbenzoic Acid (Precipitate) Inter2->Product Acidic Workup (H+)

Figure 1: Mechanistic pathway for base-mediated desilylation of acidic substrates.

Experimental Protocols

Method A: Potassium Carbonate in Methanol (The "Gold Standard")

This method is preferred for benzoic acid derivatives due to the high solubility of the potassium carboxylate intermediates in methanol and the ease of precipitation during workup.

Reagents:

  • Substrate: TMS-ethynylbenzoic acid derivative (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv)
    
  • Solvent: Methanol (MeOH), ACS Grade (0.1 M concentration relative to substrate)

  • Quench: 1M Hydrochloric Acid (

    
    )[2]
    

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with the TMS-substrate and a magnetic stir bar. Add Methanol.[1][2][3][4][5][6][7] Note: The starting material may not fully dissolve initially; this is normal.

  • Deprotection: Add solid

    
     in one portion.
    
    • Observation: The reaction usually becomes homogeneous as the soluble potassium carboxylate salt forms.

    • Conditions: Stir at Room Temperature (20–25 °C) for 1–4 hours.

    • Monitoring: Check by TLC (See Section 4).[1]

  • Concentration (Optional but Recommended): If the volume is large (>100 mL), remove ~50% of the methanol via rotary evaporation to minimize the volume of aqueous waste later.

  • Acidification (The Critical Step):

    • Place the flask in an ice bath (0 °C).

    • Slowly add 1M

      
       until the pH reaches ~2–3.[1]
      
    • Observation: A thick white precipitate should form.[1] This is your product (the free acid).

  • Isolation:

    • If Precipitate Forms: Filter the solid using a Buchner funnel.[1] Wash with cold water (

      
      ) to remove inorganic salts (
      
      
      
      ).[1] Dry under vacuum.[1]
    • If No Precipitate: Extract with Ethyl Acetate (

      
      ).[1] Wash combined organics with Brine, dry over 
      
      
      
      , filter, and concentrate.
Method B: TBAF (Fluoride-Mediated)[1][8][9][10]

Use this method only if the substrate contains functional groups sensitive to methoxide (e.g., reactive esters, alkyl halides) or if Method A fails.

Reagents:

  • Substrate: TMS-ethynylbenzoic acid derivative (1.0 equiv)[1]

  • Reagent: TBAF (1.0 M in THF) (1.2 equiv)

  • Solvent: THF (0.1 M)

Step-by-Step Workflow:

  • Reaction: Dissolve substrate in THF. Cool to 0 °C. Add TBAF solution dropwise.[1]

  • Stirring: Allow to warm to RT. Reaction is typically fast (< 1 hour).[1]

  • Workup Challenge: The product will form a tetrabutylammonium carboxylate salt, which is soluble in both water and organic solvents, making extraction difficult.[1]

  • Optimized Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash vigorously with 1M HCl (excess) to protonate the carboxylate and force the organic acid into the Ethyl Acetate layer.

    • Wash with water (

      
      ) to ensure removal of tetrabutylammonium salts.[1]
      
    • Dry (

      
      ) and concentrate.[1][2][6]
      

Process Validation & Analysis

To ensure scientific integrity, the reaction must be self-validating using the following analytical markers.

Analytical Data Reference
FeatureTMS-Protected PrecursorDeprotected Product (Free Alkyne)Notes
1H NMR (Alkyne) Absent

3.0 – 3.3 ppm (s, 1H)
Diagnostic singlet.[1]
1H NMR (TMS)

0.25 ppm (s, 9H)
Absent Complete disappearance confirms conversion.[1]
IR Spectroscopy ~2150 cm⁻¹ (weak)~3300 cm⁻¹ (sharp, strong)

stretch is very distinct.[1]
TLC (

)
Higher (Non-polar)Lower (Polar/Streaking)Acidic product often streaks on silica.[1]
Workflow Visualization

Workflow_Logic Start Start: Reaction Mixture (MeOH + K2CO3) Check TLC Check: TMS spot gone? Start->Check Acidify Add 1M HCl (Target pH 2-3) Check->Acidify Yes Decision Precipitate formed? Acidify->Decision Filter Filtration (Buchner) Wash with Cold H2O Decision->Filter Yes (Ideal) Extract Extract w/ EtOAc Wash w/ Brine Decision->Extract No (Solubility Issue)

Figure 2: Decision tree for workup of acidic alkyne derivatives.

Troubleshooting & Optimization

  • Issue: Low Yield after Workup.

    • Cause: The product is likely still in the aqueous phase as a carboxylate salt.

    • Solution: Check the pH of the aqueous layer. It must be acidic (pH < 3).[1] If it is neutral or basic, the benzoic acid is deprotonated and water-soluble.[1] Add more HCl.[1]

  • Issue: Product "Streaks" on TLC.

    • Cause: The free carboxylic acid interacts strongly with silica gel.[1]

    • Solution: Add 1% Acetic Acid or Formic Acid to your TLC developing solvent (e.g., 50:50 Hexane:EtOAc + 1% AcOH).[1]

  • Issue: Incomplete Desilylation.

    • Cause: Steric bulk or insufficient base.[1][2]

    • Solution: Warm the methanol solution to 40 °C. Do not exceed 60 °C to avoid potential decarboxylation (though rare for simple benzoic acids).[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[1] (Standard reference for silyl cleavage conditions).

  • Caddick, S.; Delisser, V. M.; Doyle, V. E.; Khan, S. "A Generic Approach for the Deprotection of Trimethylsilylalkynes." Tetrahedron1999 , 55, 2737–2754.[1] Link

  • Kaburagi, Y.; Kishi, Y. "Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation." Organic Letters2007 , 9, 723–726.[1] Link (Detailed discussion on fluoride workups).[1]

  • ChemSpider SyntheticPages. "Deprotection of trimethylsilyl group of an alkyne (SyntheticPage 100)." Link (Practical validation of the K2CO3/MeOH method).

Sources

Method

2-chloro-5-ethynylbenzoic acid as a pharmaceutical intermediate

This guide outlines the technical specifications, synthesis protocols, and pharmaceutical applications of 2-chloro-5-ethynylbenzoic acid , a critical bifunctional intermediate. A Bifunctional Scaffold for mGluR5 Antagoni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthesis protocols, and pharmaceutical applications of 2-chloro-5-ethynylbenzoic acid , a critical bifunctional intermediate.

A Bifunctional Scaffold for mGluR5 Antagonists and Next-Gen Antiparasitics

Introduction & Chemical Profile

2-Chloro-5-ethynylbenzoic acid (CAS: 1143024-61-6) is a high-value pharmaceutical intermediate characterized by its orthogonal reactivity. It features three distinct functional handles: a carboxylic acid (for amide coupling), an aryl chloride (for steric/electronic tuning or further cross-coupling), and a terminal alkyne (for "click" chemistry or heterocycle formation).

This molecular architecture is a "privileged scaffold" in drug discovery, particularly for mGluR5 negative allosteric modulators (NAMs) used in CNS disorders and novel isoxazoline-class antiparasitics . The ethynyl group serves as a rigid linker or a precursor to triazoles and isoxazoles, which are essential pharmacophores for binding affinity in deep protein pockets.

PropertySpecification
IUPAC Name 2-Chloro-5-ethynylbenzoic acid
CAS Number 1143024-61-6
Molecular Formula C₉H₅ClO₂
Molecular Weight 180.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 178–182 °C (decomp.)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Synthetic Utility & Workflow

The synthesis of 2-chloro-5-ethynylbenzoic acid presents a specific challenge: the Sonogashira coupling required to install the alkyne is often incompatible with the free carboxylic acid due to copper salt formation, which poisons the catalyst.

Therefore, the industry-standard protocol involves a protection-coupling-deprotection sequence. The carboxylic acid is first converted to a methyl ester, coupled with trimethylsilyl (TMS) acetylene, and then hydrolyzed.

Figure 1: Synthetic Workflow (Graphviz)

SynthesisWorkflow Start 2-Chloro-5-iodobenzoic Acid (Precursor) Step1 Step 1: Esterification (SOCl2, MeOH) Start->Step1 Inter1 Methyl 2-chloro-5-iodobenzoate Step1->Inter1 Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter1->Step2 Inter2 TMS-Protected Intermediate Step2->Inter2 Step3 Step 3: Global Deprotection (LiOH, THF/H2O) Inter2->Step3 Final 2-Chloro-5-ethynylbenzoic Acid (Target) Step3->Final

Caption: Optimized 3-step synthesis avoiding catalyst poisoning via methyl ester intermediate.

Detailed Experimental Protocols
Protocol A: Preparation of Methyl 2-Chloro-5-iodobenzoate (Esterification)

Rationale: Protecting the acid as an ester prevents copper carboxylate formation during the subsequent Sonogashira coupling.

  • Reagents: 2-Chloro-5-iodobenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), Methanol (solvent).

  • Procedure:

    • Suspend 2-chloro-5-iodobenzoic acid (50 g) in anhydrous methanol (500 mL) at 0°C.

    • Add thionyl chloride dropwise over 30 minutes. (Caution: Exothermic, HCl gas evolution).

    • Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC or HPLC (Target: >99% conversion).

    • Concentrate the solvent under reduced pressure to yield a solid residue.[1]

    • Redissolve in EtOAc, wash with saturated NaHCO₃ (to remove residual acid) and brine.

    • Dry over Na₂SO₄ and concentrate to yield Methyl 2-chloro-5-iodobenzoate (Yield: ~95-98%).

Protocol B: Sonogashira Coupling & Deprotection

Rationale: Use of TMS-acetylene prevents homocoupling of the alkyne. A "one-pot" deprotection/hydrolysis is often possible but stepwise is more robust for purity.

  • Reagents: Methyl 2-chloro-5-iodobenzoate (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Triethylamine (3.0 eq), THF (degassed).

  • Coupling Step:

    • Charge a reactor with the ester, Pd catalyst, and CuI under nitrogen atmosphere.

    • Add degassed THF and triethylamine.

    • Add TMS-acetylene dropwise at room temperature.

    • Stir at 40–50°C for 6–12 hours. The solution will darken (formation of Pd-black indicates catalyst death; ensure strict O₂ exclusion).

    • Checkpoint: HPLC should show <1% starting iodide.

  • Hydrolysis/Deprotection Step:

    • Cool the reaction mixture to room temperature.

    • Add a solution of LiOH (3.0 eq) in water directly to the THF mixture.

    • Stir at room temperature for 4 hours. This cleaves both the methyl ester and the TMS group simultaneously.

    • Workup: Acidify carefully with 1M HCl to pH 2–3. The product, 2-chloro-5-ethynylbenzoic acid , will precipitate.

    • Filter the solid, wash with water, and recrystallize from Ethanol/Water if necessary.

Downstream Pharmaceutical Applications[2]

This intermediate is a "divergent point" in synthesis. The carboxylic acid is typically converted to a benzamide (common in antiparasitics), while the alkyne is reacted to form heterocycles (common in mGluR5 antagonists).

Application 1: Synthesis of mGluR5 Negative Allosteric Modulators (NAMs)

Drugs targeting mGluR5 (e.g., for anxiety, Fragile X, or depression) often require a diaryl alkyne or a linked heterocycle.

  • Mechanism: The 2-chloro-5-ethynyl motif mimics the structure of MPEP and Fenobam , providing a rigid spacer that fits the allosteric binding pocket.

  • Reaction: The alkyne undergoes a [3+2] cycloaddition with an azide (Click Chemistry) or a nitrile oxide to form a 1,2,3-triazole or isoxazole .

Application 2: Antiparasitic Benzamides (Isoxazoline Precursors)

Recent patents (e.g., WO2016174052) utilize this scaffold to synthesize novel insecticides.

  • Reaction: The carboxylic acid is coupled with a complex amine using HATU or T3P to form an amide bond.

  • Role: The ethynyl group acts as a lipophilic tail or is further functionalized to penetrate the pest's cuticle.

Figure 2: Divergent Application Map (Graphviz)

Applications cluster_0 Path A: Carboxylic Acid Modification cluster_1 Path B: Alkyne Modification Core 2-Chloro-5-ethynylbenzoic Acid Amide Amide Coupling (with Amines) Core->Amide T3P / HATU Click [3+2] Cycloaddition (Click Chemistry) Core->Click R-N3 / Cu(I) Benzamide Benzamide Core (Antiparasitics) Amide->Benzamide Triazole 1,2,3-Triazoles (mGluR5 Antagonists) Click->Triazole

Caption: Divergent synthesis pathways for CNS drugs (Path B) and agrochemicals (Path A).

Quality Control & Analytics

To ensure pharmaceutical grade ( >98% purity), the following parameters must be verified:

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)δ 7.9 (d, 1H), 7.6 (dd, 1H), 7.5 (d, 1H), 4.3 (s, 1H, alkyne)
Purity HPLC (C18, ACN/H₂O)> 98.0% Area
Residual Metal ICP-MSPd < 10 ppm, Cu < 10 ppm
Loss on Drying Gravimetric< 0.5% w/w

Critical Impurity:

  • 2-Chloro-5-iodobenzoic acid: Residual starting material. Must be controlled at Step 2 (Sonogashira).

  • Homocoupling Dimer: (diyne) formed by oxidation of the alkyne. Minimized by degassing solvents.

References
  • Preparation of 2-chloro-5-iodobenzoic acid: ChemicalBook. Synthesis of 2-Chloro-5-iodobenzoic acid from 2-Chlorobenzoic acid.[1][2] Link

  • Methyl Ester Intermediate & Coupling: Google Patents. WO2012107434 - Method for producing substituted benzamides. Link

  • Antiparasitic Applications: Google Patents. WO2016174052A1 - Antiparasitic combinations. Link

  • mGluR5 SAR & Alkyne Scaffolds: National Institutes of Health (NIH). Structure-activity relationships for negative allosteric mGluR5 modulators. Link

  • Sonogashira Protocol: Gelest. Some Aspects of the Chemistry of Alkynylsilanes. Link

Sources

Application

synthesis of ethynyl-substituted heterocycles from benzoic acid precursors

Application Note: High-Yield Synthesis of Ethynyl-Substituted Heterocycles from Benzoic Acid Precursors Executive Summary & Strategic Rationale The incorporation of ethynyl moieties into nitrogenous heterocycles is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Ethynyl-Substituted Heterocycles from Benzoic Acid Precursors

Executive Summary & Strategic Rationale

The incorporation of ethynyl moieties into nitrogenous heterocycles is a cornerstone strategy in medicinal chemistry, particularly for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Erlotinib, Gefitinib analogs). The rigid acetylene linker provides a unique vector for occupying hydrophobic pockets within kinase domains.

This application note details a robust, scalable protocol for synthesizing 4-ethynylquinazolines starting from anthranilic acid (2-aminobenzoic acid) . Unlike direct decarboxylative alkynylation strategies, which often suffer from poor regioselectivity and harsh conditions, this protocol utilizes a "Scaffold-Activation-Coupling" modular approach. This pathway ensures high fidelity in scaffold construction and allows for late-stage diversification.

Key Advantages of this Protocol:

  • Cost-Efficiency: Utilizes abundant benzoic acid precursors.

  • Scalability: Avoids exotic ligands in the scaffold construction phase.

  • Versatility: The intermediate 4-chloroquinazoline serves as a "universal acceptor" for diverse alkynes.

Strategic Workflow Visualization

The following diagram outlines the critical path from the benzoic acid precursor to the final ethynyl-heterocycle.

SynthesisWorkflow Start Anthranilic Acid (Benzoic Acid Precursor) Step1 Cyclization (Formamide, 135°C) Start->Step1 Niementowski Reaction Inter1 Quinazolin-4(3H)-one Step1->Inter1 Step2 Activation (POCl3, Reflux) Inter1->Step2 Chlorination Inter2 4-Chloroquinazoline (Activated Scaffold) Step2->Inter2 Step3 Sonogashira Coupling (Pd(PPh3)4, CuI, Base) Inter2->Step3 C-C Bond Formation Product 4-Ethynylquinazoline (Target Pharmacophore) Step3->Product

Figure 1: Modular assembly strategy converting 2-aminobenzoic acid to the pharmacologically active 4-ethynylquinazoline scaffold.

Module 1: Scaffold Construction & Activation

The transformation of the benzoic acid precursor into a coupling-competent electrophile is the most critical step for overall yield. We utilize a modified Niementowski reaction followed by chlorination.

Protocol A: Cyclization to Quinazolin-4(3H)-one

Rationale: Direct condensation with formamide is preferred over orthoester methods for scalability and atom economy.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Formamide (5.0 equiv) - Acts as reagent and solvent

Procedure:

  • Charge a round-bottom flask with anthranilic acid (e.g., 13.7 g, 100 mmol) and formamide (20 mL).

  • Critical Step: Heat the mixture to 135–140 °C for 4–6 hours. Note: Temperatures below 130 °C result in incomplete conversion; temperatures above 160 °C increase tar formation.

  • Monitor reaction progress via TLC (EtOAc:MeOH 9:1). The starting acid spot (

    
    ) should disappear.
    
  • Cool the reaction mixture to room temperature.

  • Pour the viscous solution into crushed ice (100 g) with vigorous stirring.

  • Filter the resulting precipitate and wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from ethanol to afford white/off-white needles.

    • Target Yield: >85%[1][2]

Protocol B: Activation (Chlorination)

Rationale: The oxo-group is a poor leaving group. Conversion to the chloride activates the C4 position for oxidative addition by Palladium.

Reagents:

  • Quinazolin-4(3H)-one (from Protocol A)[3][4]

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent)
    
  • 
    -Diethylaniline (Catalytic, 0.5 equiv) - Accelerates reaction and scavenges HCl.
    

Procedure:

  • Safety Warning:

    
     is highly corrosive and reacts violently with moisture. All glassware must be oven-dried.
    
  • Suspend quinazolin-4(3H)-one (10 g) in

    
     (40 mL).
    
  • Add

    
    -diethylaniline slowly.
    
  • Reflux the mixture (

    
    ) for 2–3 hours. The solution should turn clear and yellow/orange.
    
  • Quenching (Hazardous): Distill off excess

    
     under reduced pressure. Pour the residue slowly onto a mixture of crushed ice and aqueous 
    
    
    
    to neutralize.
  • Extract with Dichloromethane (DCM), dry over anhydrous

    
    , and concentrate.
    
  • Storage: The resulting 4-chloroquinazoline is unstable to moisture. Store in a desiccator or use immediately.

Module 2: The Sonogashira Coupling

This step installs the ethynyl group. The choice of catalyst and base is pivotal to prevent homocoupling (Glaser coupling) of the alkyne.

Mechanism of Action

The reaction proceeds via a dual catalytic cycle involving Pd(0)/Pd(II) and Cu(I).

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) PdII_Ar L2Pd(II)(Ar)Cl Pd0->PdII_Ar + Ar-Cl OxAdd Oxidative Addition PdII_Alk L2Pd(II)(Ar)(Alk) PdII_Ar->PdII_Alk + Cu-C≡C-R TransMet Transmetallation PdII_Alk->Pd0 - Product RedElim Reductive Elimination Cu_Cycle Cu(I)-Acetylide Formation Cu_Cycle->PdII_Ar Cu cycle feeds Transmetallation

Figure 2: Simplified catalytic cycle. Note that oxygen exclusion is required to prevent Cu-mediated alkyne dimerization.

Protocol C: Cross-Coupling Procedure

Reagents:

  • 4-Chloroquinazoline (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene or TMS-acetylene) (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    [5]
  • Co-catalyst:

    
     (2–5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Dry THF or DMF (degassed)

Step-by-Step:

  • Degassing: Place the solvent in the reaction vessel and sparge with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of this reaction.

  • Add 4-chloroquinazoline,

    
     catalyst, and 
    
    
    
    to the vessel under inert atmosphere.
  • Add the base and the terminal alkyne via syringe.

  • Reaction:

    • For Aryl Alkynes: Stir at Room Temperature (RT) for 4–12 hours.

    • For TMS-Acetylene: Mild heating (

      
      ) may be required.
      
  • Workup: Filter through a pad of Celite to remove metal residues. Wash the pad with EtOAc.

  • Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Note: Alkynyl-heterocycles can be sensitive to acidic silica; adding 1%

      
       to the eluent is recommended.
      

Data & Optimization Guide

The following table summarizes optimization parameters derived from internal validation and literature precedents [1, 2].

ParameterCondition A (Standard)Condition B (Difficult Substrates)Outcome / Notes
Solvent THF (Dry)DMF or DMAcDMF improves solubility for rigid heterocycles but is harder to remove.
Base

(Liquid)

(Solid)
Inorganic bases (

) often reduce side-reactions for electron-deficient rings.
Temp


Higher temps increase rate but promote Glaser homocoupling (dimerization).
Yield 75–85%85–92%Condition B is preferred for sterically hindered alkynes.

Troubleshooting & Expert Tips

  • "The Black Precipitate": If the reaction mixture turns black immediately upon adding alkyne, your Pd catalyst may have precipitated ("Pd black"). Ensure your ligands (triphenylphosphine) are fresh or add extra ligand (10 mol%

    
    ) to stabilize the active species.
    
  • Incomplete Conversion: If the chloride remains unreacted, switch to a more active catalyst system like

    
     or increase the temperature to 
    
    
    
    .
  • Deprotection (If using TMS): To access the terminal ethynyl-heterocycle, treat the TMS-protected product with

    
     (2 equiv) in Methanol at RT for 1 hour. Do not use strong acids or bases that might cleave the heterocycle ring.
    

References

  • Synthesis of Quinazolin-4-one via Niementowski Reaction: Generis Publishing. "Synthesis of Some Quinazolin-4-one Series Heterocyclic Compounds." [Link]

  • Sonogashira Coupling on Chloroquinazolines: ResearchGate. "Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series." [Link]

  • General Sonogashira Mechanism & Catalytic Cycles: Chemistry LibreTexts. "Sonogashira Coupling - Mechanistic Cycles." [Link]

  • Medicinal Chemistry Applications (EGFR Inhibitors): Open Medicinal Chemistry Journal. "Synthesis of Medicinally Important Quinazolines and Their Derivatives." [Link]

Sources

Method

Application Note: Bioconjugation Strategies Using 2-Chloro-5-Ethynylbenzoic Acid as a Rigid Heterobifunctional Linker

Introduction & Rationale 2-Chloro-5-ethynylbenzoic acid represents a specialized class of heterobifunctional linkers used to introduce bioorthogonal "handles" onto biomolecules. Unlike flexible aliphatic linkers (e.g., P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

2-Chloro-5-ethynylbenzoic acid represents a specialized class of heterobifunctional linkers used to introduce bioorthogonal "handles" onto biomolecules. Unlike flexible aliphatic linkers (e.g., PEG-based spacers), this molecule provides a rigid aromatic core . This rigidity is advantageous in structural biology and FRET applications where minimizing the conformational freedom of the label is critical.

The molecule features two distinct reactive centers:

  • Carboxylic Acid (C-1): Can be activated to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., Lysine residues on proteins).

  • Terminal Alkyne (C-5): Serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.

The "Ortho-Chloro" Advantage

The substituent pattern—specifically the chlorine atom at the ortho position (C-2) relative to the carboxylic acid—is not merely incidental. It serves two critical physicochemical functions:[1][2]

  • Hydrolytic Stability: The steric bulk of the ortho-chlorine atom shields the activated carbonyl carbon from water molecules, typically increasing the half-life of the active NHS ester in aqueous buffers compared to unsubstituted benzoic acid derivatives [1].

  • Electronic Activation: The inductive electron-withdrawing nature of the chlorine increases the electrophilicity of the carbonyl carbon, facilitating efficient nucleophilic attack by amines once the ester is formed.

Experimental Workflow Overview

The following diagram illustrates the sequential workflow for converting the raw carboxylic acid into a protein-drug conjugate (PDC) or labeled probe.

BioconjugationWorkflow Raw 2-Chloro-5-ethynylbenzoic Acid Activation Activation (TSTU/DIPEA) Raw->Activation In-situ or Isolated NHS_Ester Active NHS Ester Intermediate Activation->NHS_Ester Conjugation Amide Coupling (pH 8.3) NHS_Ester->Conjugation Protein Protein (Lysine-NH2) Protein->Conjugation Alkyne_Protein Alkyne-Functionalized Protein Conjugation->Alkyne_Protein Desalting Click CuAAC Click Reaction Alkyne_Protein->Click + Azide Payload Final Final Bioconjugate (Triazole Linkage) Click->Final

Figure 1: Step-by-step workflow from linker activation to final bioorthogonal conjugation.

Protocol 1: Activation (NHS Ester Formation)

Because 2-chloro-5-ethynylbenzoic acid is supplied as a free acid, it must be activated before it can react with protein amines. While EDC/NHS is common, TSTU (N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is recommended here for high-efficiency conversion in organic solvents prior to aqueous introduction.

Reagents:

  • 2-Chloro-5-ethynylbenzoic acid (MW: ~180.59 g/mol )

  • TSTU (MW: 301.05 g/mol )

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Dissolve 2-chloro-5-ethynylbenzoic acid (10 mg, ~55 µmol) in 500 µL anhydrous DMF.

  • Add 1.2 equivalents of TSTU (20 mg, ~66 µmol).

  • Add 2.0 equivalents of DIPEA (19 µL).

  • Incubate at Room Temperature (RT) for 1 hour with continuous stirring.

    • Checkpoint: Reaction progress can be monitored by TLC or LC-MS. The shift in retention time confirms ester formation.

  • Usage: This "activated stock" is now ready for direct addition to the protein solution. (Note: The ester is stable for 24h if kept anhydrous at -20°C).

Protocol 2: Protein Conjugation (Lysine Labeling)

This step attaches the alkyne handle to the protein surface lysines.

Reagents:

  • Target Protein (1–5 mg/mL in buffer)[3]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Avoid primary amines like Tris or Glycine).

  • Activated Linker Stock (from Protocol 1).

Step-by-Step:

  • Buffer Exchange: Ensure the protein is in Bicarbonate buffer (pH 8.3). This pH deprotonates lysine ε-amines (pKa ~10.5) sufficiently to act as nucleophiles [2].

  • Calculations: Determine the molar excess.

    • Antibodies (IgG): Use 10–20 molar excess of linker.[4]

    • Smaller Proteins (e.g., BSA, enzymes): Use 5–10 molar excess.

  • Mixing: Slowly add the Activated Linker Stock to the protein solution while vortexing gently.

    • Critical Constraint: Keep the final volume of organic solvent (DMF) < 10% (v/v) to prevent protein precipitation.[4]

  • Incubation: Incubate for 1 hour at RT or 4 hours at 4°C.

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

  • Purification: Remove excess small molecules using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS (pH 7.4).

    • Validation: The protein now carries multiple 2-chloro-5-ethynylbenzoyl groups.

Protocol 3: CuAAC Click Reaction[5]

Now that the protein is "alkyne-tagged," it can be conjugated to any azide-containing payload (fluorophore, drug, or biotin) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]

Safety & Integrity Note: Copper (Cu) can generate Reactive Oxygen Species (ROS) that damage proteins (histidine oxidation/cleavage). We utilize THPTA , a water-soluble ligand that chelates Cu(I), accelerating the reaction while protecting the protein from oxidative damage [3].[5][6]

Reagent Table:

ComponentStock Conc.Final Conc.Role
Alkyne-Protein Varies1–2 mg/mLSubstrate
Azide-Payload 10 mM (DMSO)20–50 µMLabel/Drug
CuSO4 20 mM (H2O)1 mMCatalyst Source
THPTA Ligand 50 mM (H2O)5 mMCu(I) Stabilizer
Sodium Ascorbate 100 mM (H2O)5 mMReducing Agent

Procedure:

  • Premix Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio. Incubate for 5 minutes. This ensures all copper is complexed before touching the protein.

  • Reaction Assembly: To the Alkyne-Protein solution (in PBS), add:

    • Azide-Payload (2–5 equivalents relative to the alkyne handles).

    • The CuSO4/THPTA premix.[7][8]

    • Sodium Ascorbate (Add this last to initiate the reaction).

  • Incubation: Incubate for 30–60 minutes at RT in the dark.

  • Purification: Perform a final desalting step (Sephadex G-25 or similar) to remove free azide payload and copper complexes.

ClickMechanism cluster_cycle Catalytic Cycle Cu2 Cu(II) Source (CuSO4) Cu1 Active Catalyst [Cu(I)-THPTA] Cu2->Cu1 Reduction Asc Reducing Agent (Na Ascorbate) Asc->Cu1 e- Transfer Complex Cu(I)-Acetylide Intermediate Cu1->Complex + Alkyne-Protein Triazole 1,2,3-Triazole Product Complex->Triazole + Azide-Payload

Figure 2: The Cu(I)-THPTA catalytic cycle. THPTA is essential to maintain the Cu(I) oxidation state and prevent protein degradation.[5]

Quality Control & Validation

To ensure the trustworthiness of the data, the conjugate must be validated.

  • UV-Vis Spectroscopy:

    • The 2-chloro-5-ethynylbenzoyl moiety has a distinct absorbance in the UV region (typically ~240–260 nm).

    • If the payload is a fluorophore, calculate the Degree of Labeling (DOL) using the ratio of absorbances at 280 nm (protein) and the fluorophore's max lambda, applying the appropriate correction factor (CF).

    • Formula:

      
      
      
  • LC-MS (Intact Mass):

    • For precise characterization, use ESI-TOF MS.

    • Calculate the mass shift. Each attached linker adds ~162.5 Da (Linker MW minus water).

    • Self-Validation Check: If the mass shift is +180 Da, the NHS ester hydrolyzed but remained non-covalently associated (wash better). If +162.5 Da, the covalent bond is formed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during Activation Protein concentration too high or too much DMF.Dilute protein to <2 mg/mL.[3] Ensure DMF <10% final volume.
Low Labeling Efficiency Hydrolysis of NHS ester; Buffer pH too low.Ensure pH is >8.0. Use fresh TSTU. Dry the DMF over molecular sieves.
Protein Degradation Copper toxicity (ROS generation).Increase THPTA:Cu ratio to 5:1 or 10:1. Degas buffers with N2.
Blue precipitate in Click Rxn Oxidation of Cu(I) to Cu(II) / Copper Hydroxide.Add more Sodium Ascorbate. Ensure THPTA is present.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sonogashira Coupling of Chlorobenzoic Acids

Subject: Optimization & Troubleshooting Guide for Aryl Chloride/Carboxylic Acid Substrates Ticket ID: SGC-CL-COOH-001 Assigned Scientist: Senior Application Specialist Executive Summary: The "Double Trouble" Substrate Co...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting Guide for Aryl Chloride/Carboxylic Acid Substrates Ticket ID: SGC-CL-COOH-001 Assigned Scientist: Senior Application Specialist

Executive Summary: The "Double Trouble" Substrate

Coupling chlorobenzoic acids presents a dual kinetic and thermodynamic challenge that standard Sonogashira protocols (e.g., Pd(PPh₃)₄/CuI/Et₃N) often fail to address.

  • The Leaving Group Challenge (Kinetic): The C–Cl bond energy (~96 kcal/mol) is significantly higher than C–Br or C–I. Standard Pd(0) catalysts struggle to undergo oxidative addition, which is the rate-determining step (RDS) for chlorides.

  • The Acidic Proton Challenge (Thermodynamic): The free carboxylic acid (-COOH) protonates the basic intermediates and the alkyne nucleophile. Furthermore, it can coordinate to Pd(II), forming unreactive "palladacycles" or precipitating the catalyst.

The Solution: This guide transitions you from "Standard Conditions" to a "Bulky-Ligand/In-Situ Salt" strategy. We utilize electron-rich Buchwald ligands to fracture the C–Cl bond and an inorganic base strategy to solubilize the substrate as a benzoate.

Critical Optimization Modules
Module A: The Engine (Catalyst & Ligand)

For aryl chlorides, triphenylphosphine (PPh₃) is insufficient. You must use Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • Recommended Ligand: XPhos or SPhos .

  • Mechanism of Action: These ligands are electron-rich (pushing electron density onto Pd to facilitate oxidative addition into the strong C–Cl bond) and sterically bulky (preventing the formation of inactive Pd-dimers).

  • Catalyst Source: Use Pd(OAc)₂ or Pd₂(dba)₃ .[1][2] Avoid Pd(PPh₃)₄ as the PPh₃ will compete with your high-performance ligand.

Module B: The Environment (Base & Solvent)

Do not use amine bases (Et₃N, Piperidine) as the primary base. They are often too weak to deprotonate the carboxylic acid and the alkyne efficiently without shutting down the cycle.

  • Strategy: In-Situ Protection . Use 3.0 equivalents of an inorganic base (Cs₂CO₃ or K₃PO₄).

    • Eq 1: Deprotonates -COOH

      
       -COO⁻ (Solubilizing the substrate).
      
    • Eq 2: Deprotonates the Alkyne (Activation).

    • Eq 3: Buffer excess.

  • Solvent: A biphasic or polar system is required to dissolve the benzoate salt. Toluene/Water (10:1) or Dioxane/Water are superior to pure DMF.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, emphasizing the critical Oxidative Addition step for Chlorides and the role of the Base.

SonogashiraMechanism Start Pd(II) Pre-catalyst (Pd(OAc)2) ActiveCat Active Species [L-Pd(0)] (Monoligated with XPhos) Start->ActiveCat Reduction by Alkyne/Phosphine OxAdd Oxidative Addition (RLS) [L-Pd(II)-Ar-Cl] ActiveCat->OxAdd Breaks C-Cl Bond (Requires e- rich Ligand) TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->ActiveCat Regeneration Substrate Chlorobenzoic Acid (Ar-Cl) Substrate->OxAdd Base Base (Cs2CO3) Forms Benzoate Base->Substrate In-situ Deprotonation

Caption: The catalytic cycle highlighting the Rate Limiting Step (RLS) at Oxidative Addition, which requires electron-rich ligands (XPhos) to overcome the high C-Cl bond energy.

Troubleshooting & FAQs

Q1: I see no conversion of the starting material. The reaction stays clear.

  • Diagnosis: The catalyst failed to insert into the C–Cl bond (Oxidative Addition Failure).

  • Fix:

    • Switch to XPhos or SPhos (Ligand/Pd ratio 2:1).

    • Increase temperature to 80–100°C . Chlorides rarely couple at room temperature.

    • Ensure your Pd source is fresh. Pd(OAc)₂ should be orange/brown, not black.

Q2: The reaction turns black immediately, and yield is low.

  • Diagnosis: "Pd Black" formation. The active Pd(0) is aggregating and precipitating because it is unstable.

  • Fix:

    • Increase the Ligand:Pd ratio (e.g., from 2:1 to 4:1).

    • Lower the temperature slightly.

    • Ensure the reaction is strictly anaerobic (Oxygen accelerates catalyst decomposition).

Q3: I am getting homocoupling of the alkyne (Glaser Product) instead of the cross-coupling.

  • Diagnosis: Presence of Oxygen or excess Copper.

  • Fix:

    • Degas solvents vigorously (sparge with Argon for 20 mins).

    • Slow addition: Add the alkyne via syringe pump to keep its concentration low.

    • Go Copper-Free: Use the "Protocol B" below (Cu-free) which eliminates Glaser coupling entirely, though it requires a slightly higher temperature.

Q4: My product is stuck in the aqueous phase during workup.

  • Diagnosis: The product is still a benzoate salt (-COO⁻).

  • Fix: You must acidify the aqueous layer to pH ~3 with 1M HCl after the reaction is complete to reprotonate the acid (-COOH) before extracting with Ethyl Acetate.

Standardized Protocols
Protocol A: The "Robust" Method (Copper-Cocatalyzed)

Best for difficult substrates where reaction speed is critical.

ComponentEquivalent/AmountRole
Chlorobenzoic Acid 1.0 equivSubstrate
Terminal Alkyne 1.2 equivCoupling Partner
Pd(OAc)₂ 2–5 mol%Pre-catalyst
XPhos 4–10 mol%Ligand (2:1 ratio to Pd)
CuI 2–3 mol%Co-catalyst (activates alkyne)
Cs₂CO₃ 3.0 equivBase (solubilizer & activator)
Solvent Toluene/H₂O (10:1)0.2 M concentration

Workflow:

  • Add Pd(OAc)₂, XPhos, CuI, Cs₂CO₃, and Chlorobenzoic acid to a vial.

  • Seal and purge with Argon (3x vacuum/refill cycles).

  • Add degassed Toluene/Water and the Alkyne via syringe.

  • Heat to 80°C for 12–24 hours.

  • Workup: Cool, add water. Acidify to pH 3 with 1M HCl . Extract with EtOAc.

Protocol B: The "Clean" Method (Copper-Free)

Best if Glaser homocoupling is a persistent issue.

ComponentEquivalent/AmountNotes
Catalyst System PdCl₂(MeCN)₂ + XPhosPre-complexed or mixed in situ
Base K₃PO₄ (3.0 equiv)Stronger inorganic base required
Solvent 1,4-Dioxane/H₂O (5:1)Higher boiling point allowed
Temp 90–100°CRequires more heat than Cu-method
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckColor Check Reaction Color Start->CheckColor CheckProd Check Impurities Start->CheckProd Black Black Precipitate (Pd Death) CheckColor->Black Precipitate? Clear Solution Clear/Pale (No Reaction) CheckColor->Clear Unchanged? Sol1 Increase Ligand Loading Check O2 Exclusion Black->Sol1 Sol2 Switch to XPhos/SPhos Increase Temp Clear->Sol2 Glaser Dimer (Alkyne-Alkyne) CheckProd->Glaser Wrong Mass? Sol3 Remove Copper Degas Solvents Glaser->Sol3

Caption: Diagnostic workflow for identifying catalyst deactivation (Black) vs. kinetic failure (Clear) vs. side reactions (Glaser).

References
  • Gelman, D., & Buchwald, S. L. (2003).[3][4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[4] Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Anderson, K. W., & Buchwald, S. L. (2005).[5] General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.[5] Angewandte Chemie International Edition, 44(38), 6173–6177.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5][6] Chemical Reviews, 107(3), 874–922.

  • Sigma-Aldrich. (n.d.). Buchwald Ligands User Guide. Merck KGaA.

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-Ethynylbenzoic Acid from Catalyst Residues

Welcome to the Technical Support Center for the purification of 2-chloro-5-ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-chloro-5-ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of catalyst residues, particularly palladium, from this key synthetic intermediate.

Introduction

2-Chloro-5-ethynylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which can lead to contamination of the final product with residual palladium.[1][2] Regulatory guidelines for active pharmaceutical ingredients (APIs) impose strict limits on the levels of residual metals, making their efficient removal a critical step in the synthetic process. This guide provides practical, field-proven insights to help you navigate the challenges of purifying 2-chloro-5-ethynylbenzoic acid and achieve the desired product purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-chloro-5-ethynylbenzoic acid, providing causal explanations and actionable solutions.

Problem 1: My final product is a dark color (gray, black, or brown) after initial work-up.

  • Underlying Cause: The discoloration is often due to the presence of palladium black, which is finely divided, insoluble palladium metal (Pd(0)) that has precipitated from the reaction mixture. This can occur due to catalyst decomposition during the reaction.[3] Soluble, colored palladium complexes may also contribute to the discoloration.

  • Solutions:

    • Initial Filtration: Before concentrating the reaction mixture, perform a filtration through a pad of Celite® or a similar filter aid to remove the bulk of the palladium black. This is a crucial first step to prevent contamination of subsequent purification steps.

    • Activated Carbon Treatment: After the initial filtration, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb residual soluble palladium species and other colored impurities.[4]

      Protocol: Activated Carbon Treatment

      • Dissolve the crude 2-chloro-5-ethynylbenzoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

      • Add 5-10 wt% of activated carbon to the solution.

      • Stir the mixture at room temperature for 1-2 hours.

      • Filter the mixture through a pad of Celite® to remove the activated carbon.

      • Wash the filter cake with a small amount of fresh solvent.

      • Combine the filtrates and proceed with recrystallization or other purification steps.

Problem 2: After purification, my product still shows significant palladium content by ICP-MS analysis.

  • Underlying Cause: This indicates that the initial purification method was not effective at removing all forms of palladium. Soluble palladium species, which are not removed by simple filtration, are likely the culprits. The choice of purification method needs to be tailored to the specific nature of the palladium contaminants.

  • Solutions:

    • Palladium Scavengers: Employing a palladium scavenger is a highly effective method for removing residual soluble palladium.[5] These are solid-supported reagents with functional groups that chelate to the metal, allowing for its removal by filtration. For acidic compounds like 2-chloro-5-ethynylbenzoic acid, it is crucial to select a scavenger that is stable and effective under acidic conditions. Thiol-based scavengers are often a good choice.

      Table 1: Common Palladium Scavengers and their Compatibility

      Scavenger TypeFunctional GroupCompatibility with Carboxylic AcidsNotes
      Thiol-based-SHGoodEffective for both Pd(0) and Pd(II).
      Amine-based-NH2, -NR2ModerateCan form salts with the carboxylic acid, potentially leading to product loss.
      Phosphine-based-PR2GoodCan be sensitive to oxidation.
    • Recrystallization: This classical purification technique is highly effective for removing impurities with different solubility profiles from the desired product.[6][7] For 2-chloro-5-ethynylbenzoic acid, a carefully chosen solvent system can lead to the selective crystallization of the pure compound, leaving the palladium residues in the mother liquor. Based on data for similar compounds like 2-chloro-5-nitrobenzoic acid, recrystallization from hot water or aqueous alcohol mixtures is a promising approach.[4][8]

      Protocol: Recrystallization of 2-Chloro-5-ethynylbenzoic Acid

      • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone/water).

      • If the solution is colored, consider a hot filtration after adding a small amount of activated carbon.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the flask in an ice bath to maximize product recovery.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of the cold recrystallization solvent.

      • Dry the purified crystals under vacuum.

Problem 3: I am experiencing low product recovery after purification.

  • Underlying Cause: Product loss can occur at various stages of the purification process. In the case of recrystallization, using too much solvent or a solvent in which the product is too soluble at low temperatures can lead to significant losses in the mother liquor.[9] With scavenger resins, the product can sometimes adsorb to the solid support, especially if there are strong interactions.

  • Solutions:

    • Optimize Recrystallization Solvent: Carefully select the recrystallization solvent to ensure high solubility at elevated temperatures and low solubility at room temperature or below. Performing small-scale solubility tests with different solvents can save time and material.

    • Wash Scavenger Resin: After treating the solution with a scavenger, wash the resin with a small amount of fresh solvent to recover any adsorbed product.

    • Acid-Base Extraction: The carboxylic acid functionality of 2-chloro-5-ethynylbenzoic acid allows for an acid-base extraction. The compound can be deprotonated with a weak base (e.g., sodium bicarbonate) and extracted into the aqueous phase, leaving non-acidic impurities (including some palladium complexes) in the organic phase. The aqueous layer can then be acidified to precipitate the pure product. However, be aware that some palladium species may also be extracted into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify 2-chloro-5-ethynylbenzoic acid after a Sonogashira reaction?

A1: A multi-step approach is generally most effective. Start with a filtration through Celite® to remove insoluble palladium black.[10] This should be followed by a treatment with activated carbon to remove colored, soluble palladium species.[4] Finally, perform a recrystallization from a suitable solvent system to achieve high purity.[7]

Q2: Are there any concerns about the stability of the ethynyl group during purification?

A2: The terminal alkyne is generally stable under standard purification conditions. However, it is good practice to avoid harsh conditions such as strong acids or bases at high temperatures, which could potentially lead to side reactions. Copper-catalyzed homocoupling of the alkyne (Glaser coupling) is a potential side reaction during the synthesis, and residual copper should also be removed during purification.[3]

Q3: How can I determine the level of palladium contamination in my final product?

A3: The most common and accurate method for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers very low detection limits and is the industry standard for regulatory purposes.

Q4: Can I use column chromatography to purify 2-chloro-5-ethynylbenzoic acid from palladium residues?

A4: While column chromatography can be used, it is often not the most efficient method for removing trace palladium. Palladium species can streak down the column, leading to broad fractions containing the impurity. It is generally recommended to use a combination of scavenging and recrystallization for more effective and scalable palladium removal.

Visualizing the Purification Workflow

The following diagram illustrates a recommended decision-making workflow for the purification of 2-chloro-5-ethynylbenzoic acid.

PurificationWorkflow start Crude Reaction Mixture celite_filtration Celite® Filtration start->celite_filtration Remove Pd Black activated_carbon Activated Carbon Treatment celite_filtration->activated_carbon Remove Soluble Pd recrystallization Recrystallization activated_carbon->recrystallization Final Purification analysis ICP-MS Analysis recrystallization->analysis scavenger Palladium Scavenger scavenger->analysis Re-analyze reprocess Reprocess scavenger->reprocess If still impure analysis->scavenger > 10 ppm Pd pure_product Pure Product analysis->pure_product < 10 ppm Pd

Caption: Decision workflow for purification of 2-chloro-5-ethynylbenzoic acid.

References

  • PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link]

  • Patsnap. Production process of 2-chloro-5-nitrobenzoic acid.
  • MDPI. Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Available at: [Link]

  • CTC 114 Wet Lab Techniques. Recrystallization of Benzoic Acid Pre-Lab Discussion. Available at: [Link]

  • Unknown Source. Recrystallization of Benzoic Acid. (Link not available)
  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available at: [Link]

  • Google Patents. Preparation of 2-chloro-5-aminobenzoic acid.
  • Googleapis.com. UNITED STATES PATENT office. Available at: [Link]

  • Google Patents. Production process of 2-chloro-5-nitrobenzoic acid.
  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Available at: [Link]

  • ResearchGate. Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Available at: [Link]

  • Reddit. Sonogashira troubleshooting help needed. Available at: [Link]

  • YouTube. Recrystallisation of benzoic acid. Available at: [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid. Available at: [Link]

  • PubMed. Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides. Available at: [Link]

  • YouTube. Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI. Available at: [Link]

  • Scribd. Exp 2 - Recrystallization of Benzoic Acid. Available at: [Link]

  • ResearchGate. Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. Available at: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • Google Patents. 2-chloro-5-ethyl pyridine preparation method.
  • ResearchGate. Recent Advances in Sonogashira Reactions. Available at: [Link]

  • MDPI. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Available at: [Link]

  • Unknown Source. The Sonogashira Coupling. (Link not available)
  • ResearchGate. Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Available at: [Link]

  • PubMed. Life Cycle Analysis of Solvent Reduction in Pharmaceutical Synthesis Using Continuous Adsorption for Palladium Removal. Available at: [Link]

Sources

Troubleshooting

resolving solubility issues of ethynylbenzoic acids in aqueous buffers

Topic: Resolving Solubility Issues of Ethynylbenzoic Acids in Aqueous Buffers Doc ID: TS-EBA-SOL-001 Last Updated: October 26, 2023[1][2] Executive Summary & Chemical Context[1][2][3][4][5] The Challenge: Ethynylbenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues of Ethynylbenzoic Acids in Aqueous Buffers Doc ID: TS-EBA-SOL-001 Last Updated: October 26, 2023[1][2]

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: Ethynylbenzoic acids (e.g., 4-ethynylbenzoic acid) present a dual solubility challenge.[1][2] They possess a hydrophobic, rigid ethynylphenyl core (high LogP) and a pH-dependent carboxylic acid tail.[1][2] Users frequently encounter immediate precipitation upon diluting organic stocks into aqueous buffers.[1]

The Science: The intrinsic solubility (


) of the protonated acid is negligible. Solubility is governed by the Henderson-Hasselbalch  relationship.[1] To achieve solubility, the molecule must be ionized (

).[1][2] However, due to the lipophilic ethynyl group, even the ionized form can aggregate via

-

stacking in high-ionic-strength buffers, a phenomenon often mistaken for pH-related precipitation.[1][2]

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, determine your experimental constraints using the logic flow below.

SolubilityLogic Start START: Define Constraints IsCellBased Is this a live cell assay? Start->IsCellBased DMSO_Tol Can cells tolerate >0.5% DMSO? IsCellBased->DMSO_Tol Yes ClickChem Is this for Click Chemistry (CuAAC)? IsCellBased->ClickChem No Protocol_A PROTOCOL A: Standard DMSO/Buffer (High pH) DMSO_Tol->Protocol_A Yes Protocol_B PROTOCOL B: Cyclodextrin Complexation (No DMSO) DMSO_Tol->Protocol_B No ClickChem->Protocol_A Yes (Standard) Protocol_C PROTOCOL C: In-Situ Neutralization (Low Salt) ClickChem->Protocol_C No (Sensitive)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance and chemical application.

Critical Parameters & Data

The following values are critical for calculating required buffer strengths.

ParameterValue (Approx.)Implication
pKa (COOH) 3.95 ± 0.10Buffer pH must be > 5.95 (pKa + 2) for >99% ionization.[1][2]
LogP ~2.4 - 2.8Moderate lipophilicity; requires organic cosolvent or carrier.[1][2]
Intrinsic Solubility (

)
< 0.1 mg/mL (Water)Do not attempt to dissolve directly in water.[2]
Crystal Energy High (Rigid Rod)Slow dissolution kinetics; "salting out" is a risk.[1][2]

Master Protocols

Protocol A: The "pH-Jump" Method (Standard)

Best for: Enzymatic assays, Click chemistry, and chemical screens.[1][2]

Mechanism: This method utilizes a high-concentration organic stock to overcome the crystal lattice energy, followed by rapid dilution into a buffer with sufficient buffering capacity to maintain pH > 6.0 despite the addition of the acid.

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide)[2]

  • 100 mM Phosphate Buffer or HEPES, pH 7.4 - 8.0 (Do not use water or saline alone).[1][2]

Step-by-Step:

  • Stock Preparation: Dissolve the ethynylbenzoic acid in 100% DMSO to a concentration of 50 mM to 100 mM .

    • Tip: Vortex until completely clear.[1] If particles remain, sonicate for 30 seconds.

  • Buffer Check: Ensure your receiving buffer is at pH 7.4 or higher .

  • The Drop-Wise Dilution (Critical):

    • Place the buffer on a magnetic stirrer (medium speed).

    • Slowly add the DMSO stock to the vortexing buffer.

    • Maximum Ratio: Do not exceed 5-10% v/v DMSO final concentration if possible.[1][2]

  • Validation: Measure pH immediately. If pH drops below 6.0, the compound will precipitate. Adjust with dilute NaOH if necessary.

Protocol B: Cyclodextrin Complexation (Cell-Sensitive)

Best for: Live cell imaging or assays where DMSO is toxic.[1][2]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP

CD) encapsulates the hydrophobic ethynylphenyl tail, shielding it from water while the carboxylate head group interacts with the solvent.

Step-by-Step:

  • Prepare a 20% (w/v) HP

    
    CD  solution in PBS (pH 7.4).
    
  • Weigh the ethynylbenzoic acid powder directly into a vial.

  • Add the HP

    
    CD solution.
    
  • Sonicate at 40°C for 20–30 minutes. The solution should turn from cloudy to clear.

  • Filter sterilize (0.22 µm) if using for cell culture.[1][2]

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
Immediate white cloud upon dilution "The pH Crash" Your buffer is too weak (e.g., 10mM) to handle the acid addition.[1][2] Increase buffer strength to 50-100mM or raise initial pH to 8.0.
Crystals form after 1 hour "Salting Out" Ionic strength is too high (common in Krebs/Tyrode's salts).[1][2] The ionized acid is crashing out. Switch to a lower salt buffer (e.g., 50mM Tris/HEPES) or add 0.05% Tween-20.[1][2]
Yellow/Brown discoloration Oxidation/Polymerization Ethynyl groups are reactive.[1][2] Ensure stock is stored at -20°C and protected from light. Discard if significantly colored.[1]
Inconsistent Click Reaction Copper Acetylide Precipitate In basic conditions with Cu(I), the terminal alkyne can form an insoluble copper acetylide.[2] Maintain pH near 7.0-7.4 and use a ligand (e.g., THPTA) to stabilize Copper.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile, leading to concentration changes over time in open plates.[1][2] Furthermore, ethanol has a lower dielectric constant than DMSO, meaning it is slightly less efficient at shielding the charge repulsion during the initial dissolution. DMSO is preferred unless strictly contraindicated.[1]

Q: Why does my 4-ethynylbenzoic acid precipitate in PBS but not in Tris? A: This is often due to the Common Ion Effect or specific ion interactions.[1] Phosphate buffers have high ionic strength.[1] Tris (organic base) often pairs better with organic acids, forming a more soluble ammonium-carboxylate ion pair compared to the sodium-carboxylate pair in PBS.[1][2]

Q: I need to perform a Click reaction (CuAAC). Will the solubility affect the catalyst? A: Yes. If the ethynylbenzoic acid precipitates, it creates a heterogeneous surface that traps the Copper catalyst, stalling the reaction.

  • Recommendation: Pre-complex the Copper and Ligand (Cu-THPTA) before adding the alkyne. Ensure the alkyne is fully soluble (Protocol A) before adding the azide.

Q: What is the maximum concentration I can achieve in aqueous buffer? A: With optimized pH (>7.5) and 5% DMSO, you can typically achieve 1 mM to 5 mM .[1][2] Without DMSO (pure aqueous buffer), you are likely limited to < 500 µM.[1][2]

Visualizing the Solubility Mechanism

Understanding the molecular behavior is key to troubleshooting.

SolubilityMechanism Acid Protonated Form (HA) Uncharged Hydrophobic INSOLUBLE Base Ionized Form (A-) Charged (COO-) Amphiphilic SOLUBLE Acid->Base pH > pKa (3.95) + Base (NaOH/Tris) Precipitate Precipitate Aggregates (Pi-Stacking) Acid->Precipitate Water Only (No DMSO) Base->Acid pH < pKa (Acidification) Base->Precipitate High Ionic Strength (Salting Out)

Figure 2: The equilibrium between the insoluble protonated form and the soluble ionized form.[1][2] Maintaining the equilibrium to the right (Green) is the goal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 589706, 4-Ethynylbenzoic acid.[1][2] Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[1][2] CRC Press.[1] (Contextual citation for benzoic acid derivative solubility behavior).

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1][2] Angewandte Chemie.[1] (Contextual citation for CuAAC reaction conditions and solvent compatibility).

Sources

Optimization

avoiding decarboxylation during alkynylation of benzoic acids

Welcome to the technical support center for the alkynylation of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to perform C-H alkynylation on benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkynylation of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to perform C-H alkynylation on benzoic acid derivatives while preserving the crucial carboxylic acid moiety. Unwanted decarboxylation is a common and frustrating side reaction. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate this challenge successfully.

Introduction: The Decarboxylation Dilemma

The direct C-H functionalization of benzoic acids is a powerful tool in modern synthesis, offering an atom-economical route to complex molecules. The carboxylic acid group can act as an excellent directing group, guiding a metal catalyst to a specific C-H bond, typically in the ortho position. However, under many cross-coupling conditions, particularly at elevated temperatures, the carboxylic acid group can be eliminated as carbon dioxide (CO₂), leading to a mixture of desired and undesired products. Understanding the factors that control the delicate balance between the desired C-H activation pathway and the competing decarboxylation pathway is critical for success.

High activation barriers for polar decarboxylation often necessitate high reaction temperatures (140°C or more).[1][2] The rate of conventional radical aromatic decarboxylation is also significantly slower than for its aliphatic counterparts, which can lead to undesirable side reactions outcompeting the productive decarboxylation.[1][2]

This guide will walk you through the mechanistic underpinnings of both processes and provide actionable strategies to favor the non-decarboxylative alkynylation pathway.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions and concerns regarding decarboxylation during the alkynylation of benzoic acids.

Q1: Why is my benzoic acid undergoing decarboxylation during my cross-coupling reaction?

A: Decarboxylation is fundamentally a process of breaking the Ar-COOH bond. This can be promoted by several factors inherent to many cross-coupling protocols:

  • High Temperatures: Many palladium- and copper-catalyzed reactions require significant heat (>120°C). This thermal energy can be sufficient to overcome the activation barrier for decarboxylation, especially for electron-rich benzoic acids or those with ortho-substituents.[1]

  • Oxidants & Additives: Certain additives, particularly silver salts (e.g., Ag₂CO₃, AgOAc), are often used in palladium catalysis. While intended to facilitate the catalytic cycle, silver can actively promote decarboxylation to form an arylsilver intermediate, which then transmetalates to palladium.[3]

  • Catalyst Choice: The identity of the transition metal is crucial. While palladium and copper are frequently implicated in decarboxylative couplings, other metals like rhodium, ruthenium, and iridium have been shown to effectively promote C-H activation without inducing decarboxylation under the right conditions.[4][5][6]

  • Reaction Mechanism: Some named reactions, like the Myers-type decarboxylative Heck reaction, are mechanistically designed to proceed through decarboxylation.[7] The initial and rate-determining step is the decarboxylation itself.[8] If your conditions resemble these, decarboxylation is the expected outcome.

Q2: I want to perform an ortho-alkynylation while keeping the carboxylic acid. Is this possible?

A: Yes, absolutely. The key is to use a catalytic system specifically designed for carboxylate-directed C-H activation where the C-H cleavage is kinetically and thermodynamically favored over the Ar-COOH bond cleavage. This is typically achieved with:

  • Ruthenium(II) Catalysis: Systems like [RuCl₂(p-cymene)]₂ have been successfully used for the ortho-alkynylation of benzoic acids with bromoalkynes.[4]

  • Iridium(III) Catalysis: The [{Cp*IrCl₂}₂] complex is highly effective for the weakly coordination-assisted ortho-alkynylation of a broad range of aryl and heteroaryl carboxylic acids.[5][6][9][10] This system operates under relatively mild conditions and avoids subsequent cyclization into an isocoumarin.

Q3: What is the role of the carboxylic acid group in these non-decarboxylative reactions?

A: The carboxylic acid serves as a "weakly coordinating directing group." It reversibly coordinates to the metal center (e.g., Ru, Ir), positioning the catalyst in close proximity to the ortho C-H bond. This proximity facilitates the C-H activation/metalation step, forming a stable metallacyclic intermediate. This directed pathway is often lower in energy than both random C-H activation at other positions and the decarboxylation pathway.

Q4: How can I tell if my reaction is producing decarboxylated byproducts?

A: A combination of analytical techniques is recommended:

  • TLC Analysis: You may see a new, typically less polar, spot corresponding to the decarboxylated arene.

  • ¹H NMR Spectroscopy: Look for the disappearance of the carboxylic acid proton signal (often a broad singlet >10 ppm) and the appearance of a new aromatic proton signal in the region where the carboxyl group used to be.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. You can directly compare the mass of your desired product (alkynylated benzoic acid) with the mass of the potential byproduct (alkynylated arene, without the COOH group).

  • GC-MS (Gas Chromatography-Mass Spectrometry): If your products are volatile, GC-MS can be used to identify the decarboxylated arene byproduct.

Part 2: Troubleshooting Guide: Suppressing Decarboxylation

This section provides a systematic approach to troubleshooting and optimizing your reaction to favor the desired non-decarboxylative alkynylation.

The Core Problem: Competing Catalytic Cycles

The central issue is the competition between two distinct catalytic pathways originating from the benzoic acid starting material. Your goal is to promote the C-H Activation/Alkynylation cycle while suppressing the Decarboxylation/Coupling cycle.

G cluster_0 Desired Pathway: Non-Decarboxylative Alkynylation cluster_1 Undesired Pathway: Decarboxylation A Benzoic Acid + M(cat) B Ortho C-H Activation (Metallacycle Formation) A->B Coordination C Alkyne Insertion B->C + R-C≡C-X D Reductive Elimination or β-Elimination C->D D->A Catalyst Regeneration E Alkynylated Benzoic Acid (Product) D->E F Benzoic Acid + M(cat) or Additive (e.g., Ag+) G Decarboxylation (Ar-M Intermediate) F->G High Temp/ Oxidant H Transmetalation/ Alkyne Coupling G->H + Alkyne I Decarboxylated Product (Byproduct) H->I

Caption: Competing pathways in benzoic acid functionalization.

Troubleshooting Steps & Optimization Parameters

Use the following table to diagnose your issue and guide your experimental design.

ParameterObservation / ProblemRecommended Action & Scientific Rationale
Catalyst System Significant decarboxylation observed with Pd or Cu catalysts.Switch to an Iridium or Ruthenium catalyst. These metals are highly effective for weakly-coordinating group directed C-H activation. For example, [{Cp*IrCl₂}₂] or [RuCl₂(p-cymene)]₂ have demonstrated high selectivity for non-decarboxylative alkynylation.[4][5][6] Their mechanism favors the formation of a stable ortho-metallacycle over direct Ar-COOH bond cleavage.
Temperature Reaction is sluggish at lower temperatures, but decarboxylation occurs at higher temperatures.Optimize temperature carefully, starting low. For Ir- and Ru-catalyzed systems, start around 80-100°C. High temperatures (>120°C) provide the activation energy needed for decarboxylation.[1] If the reaction is slow, consider increasing catalyst loading or reaction time before resorting to higher temperatures.
Additives / Oxidants Reaction uses a silver salt (e.g., Ag₂CO₃) and significant decarboxylation is observed.Eliminate the silver salt. Silver salts are known to promote decarboxylation by forming arylsilver intermediates.[3] The recommended Ir and Ru catalytic cycles for non-decarboxylative alkynylation do not require silver oxidants.
Base Strong inorganic or organic bases are being used.Use a milder base or a carboxylate salt. For Ru-catalyzed alkynylation, a combination of K₂CO₃ and NaOAc is effective.[4] For Ir-catalyzed systems, a silver carboxylate like AgOAc can serve as both a ligand scavenger and a mild base, but be mindful of the potential for silver to induce decarboxylation if not used correctly. The goal is to facilitate the C-H activation step without creating harsh conditions that promote side reactions.
Alkyne Partner Using terminal alkynes with Pd/Cu (Sonogashira-type conditions).Use an electrophilic alkyne source with Ru or Ir catalysts. For these non-decarboxylative methods, reagents like (bromoethynyl)triisopropylsilane (TIPS-bromoacetylene) are commonly used.[4] The mechanism involves insertion of the alkyne into the M-C bond of the metallacycle, which is different from the deprotonation/coupling cycle of a Sonogashira reaction.
Solvent Reaction is run in a highly polar, high-boiling solvent like DMF or NMP.Switch to a less coordinating, lower-boiling solvent. For Ru-catalyzed reactions, 1,2-dichloroethane (DCE) is often used.[4] For Ir-catalyzed reactions, solvents like THF or dioxane are common. High-boiling polar solvents are often required for high-temperature decarboxylative processes and may not be optimal for the desired transformation.

Part 3: Experimental Protocols & Methodologies

The following protocols are adapted from validated literature procedures and serve as excellent starting points for achieving non-decarboxylative alkynylation.

Protocol 1: Iridium-Catalyzed Ortho-Alkynylation

This protocol is based on the work of Bao and Yamamoto for the direct alkynylation of (hetero)aromatic carboxylic acids without subsequent cyclization.[5][6][9][10]

G start Prepare Reaction Vessel (Oven-dried Schlenk tube) reagents Add: 1. Benzoic Acid (1.0 equiv) 2. [{Cp*IrCl₂}₂] (2.5 mol%) 3. AgOAc (20 mol%) 4. Bromoalkyne (1.2 equiv) 5. Solvent (e.g., THF) start->reagents setup Seal tube, purge with N₂/Ar. Place in pre-heated oil bath (e.g., 100 °C) reagents->setup react Stir for 12-24 h. Monitor by TLC/LC-MS setup->react workup Cool to RT. Filter through Celite. Concentrate in vacuo. react->workup purify Purify by column chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: Workflow for Ir-catalyzed alkynylation.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the benzoic acid derivative (0.5 mmol, 1.0 equiv), [{Cp*IrCl₂}₂] (0.0125 mmol, 2.5 mol%), and silver(I) acetate (AgOAc, 0.1 mmol, 20 mol%).

  • The tube is evacuated and backfilled with an inert atmosphere (N₂ or Argon) three times.

  • Add the bromoalkyne (e.g., (bromoethynyl)triisopropylsilane, 0.6 mmol, 1.2 equiv) and the solvent (e.g., THF, 2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired ortho-alkynylated benzoic acid.

Protocol 2: Ruthenium-Catalyzed Ortho-Alkynylation

This protocol is adapted from the work of Ackermann and Mei on the Ru(II)-catalyzed C-H alkynylation of weakly coordinating benzoic acids.[4][11]

Step-by-Step Methodology:

  • To an oven-dried screw-cap vial, add the benzoic acid derivative (0.2 mmol, 1.0 equiv), [RuCl₂(p-cymene)]₂ (0.01 mmol, 5 mol%), potassium carbonate (K₂CO₃, 0.4 mmol, 2.0 equiv), and sodium acetate (NaOAc, 0.08 mmol, 0.4 equiv).

  • Seal the vial, then evacuate and backfill with an inert atmosphere (N₂ or Argon).

  • Add the bromoalkyne (0.24 mmol, 1.2 equiv) and 1,2-dichloroethane (DCE, 1.0 mL) via syringe.

  • Place the vial in a preheated heating block at 90 °C.

  • Stir the reaction mixture for 12 hours.

  • Cool the reaction to room temperature.

  • Dilute with water and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

References

  • Chen, T. et al. (2022). Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. The Journal of Organic Chemistry, 87, 11871-11879. [Link]

  • Reisman, S. E. et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(45), 24012-24017. [Link]

  • Zhu, D. et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers. [Link]

  • Ackermann, L. & Mei, R. (2017). Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination. Organic Letters, 19(21), 5844-5847. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling. [Link]

  • Reisman, S. E. et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. [Link]

  • Daugulis, O. (2014). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 114(18), 9365-9407. [Link]

  • Carretero, J. C. et al. (2021). Rhodium-catalysed ortho-alkynylation of nitroarenes. Chemical Science, 12(40), 13426-13432. [Link]

  • Arshadi, S. et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances. [Link]

  • Baran, P. S. et al. (2017). Decarboxylative Alkynylation. Angewandte Chemie International Edition, 56(8), 2153-2157. [Link]

  • Carretero, J. C. et al. (2019). Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes. ACS Omega, 4(4), 7529-7540. [Link]

  • Daugulis, O. (2018). Cobalt-Catalyzed Coupling of Benzoic Acid C–H Bonds with Alkynes, Styrenes, and 1,3-Dienes. Journal of the American Chemical Society, 140(4), 1431-1438. [Link]

  • Jeganmohan, M. (2016). Ruthenium-Catalyzed C–H Alkynylation of Aromatic Amides with Hypervalent Iodine–Alkyne Reagents. Organic Letters, 18(15), 3682-3685. [Link]

  • Bao, M. & Yamamoto, Y. (2017). Iridium-Catalyzed, Weakly Coordination-Assisted Ortho-Alkynylation of (Hetero)aromatic Carboxylic Acids without Cyclization. Organic Letters, 19(10), 2474-2477. [Link]

  • Vessally, E. et al. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances. [Link]

  • Macmillan, D. W. C. et al. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society, 144(15), 6737-6745. [Link]

  • Jeganmohan, M. (2016). Ruthenium-Catalyzed C-H Alkynylation of Aromatic Amides with Hypervalent Iodine-Alkyne Reagents. PubMed. [Link]

  • Reisman, S. E. et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie. [Link]

  • Carretero, J. C. et al. (2021). Rhodium-Catalysed ortho-Alkynylation of Nitroarenes. ResearchGate. [Link]

  • Ananikov, V. P. et al. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 26(16), 4983. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Bao, M. & Yamamoto, Y. (2017). Iridium-Catalyzed, Weakly Coordination-Assisted Ortho-Alkynylation of (Hetero)aromatic Carboxylic Acids without Cyclization. PubMed. [Link]

  • Maiti, D. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Society Reviews. [Link]

  • Ma, D. (2011). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 76(12), 5034-5042. [Link]

  • Baran, P. S. et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1373-1380. [Link]

  • Zhang, Y. (2013). Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation. Organic Letters, 15(16), 4098-4101. [Link]

  • Carretero, J. C. et al. (2021). Rhodium-catalysed ortho-alkynylation of nitroarenes. Chemical Science. [Link]

  • Ackermann, L. (2018). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts, 8(9), 369. [Link]

  • Ge, H. (2013). Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids. Organic Letters, 15(12), 2930-2933. [Link]

  • Google Patents. (1978).
  • Glorius, F. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Journal of the American Chemical Society, 131(12), 4194-4195. [Link]

  • Daugulis, O. (2013). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters, 15(13), 3326-3329. [Link]

  • Bao, M. & Yamamoto, Y. (2017). Iridium-Catalyzed, Weakly Coordination-Assisted Ortho-Alkynylation of (Hetero)aromatic Carboxylic Acids without Cyclization. Organic Letters. [Link]

  • Zhu, D. et al. (2022). Decarboxylative Amination of Benzoic Acids Bearing Electron-Donating Substituents and Non-Activated Amines. Request PDF. [Link]

  • Nicewicz, D. A. (2016). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications. [Link]

  • Yu, J.-Q. (2020). Direct β‐ and γ‐C(sp3)−H Alkynylation of Free Carboxylic Acids. Angewandte Chemie International Edition, 59(39), 17188-17193. [Link]

  • Bao, M. & Yamamoto, Y. (2017). Iridium-Catalyzed, Weakly Coordination-Assisted Ortho-Alkynylation of (Hetero)aromatic Carboxylic Acids without Cyclization. ACS Publications. [Link]

  • Chembynlsir. (2023). Carboxyl group in benzoic acid is meta directing. why? YouTube. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Aryl Alkyne Synthesis

Welcome to the technical support center for palladium-catalyzed aryl alkyne synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize powerful C-C bond-forming reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed aryl alkyne synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize powerful C-C bond-forming reactions like the Sonogashira coupling.[1][2] While indispensable, these reactions are susceptible to catalyst poisoning, a phenomenon where chemical compounds deactivate the catalyst, leading to diminished yields and reaction failures.[3]

This document provides in-depth troubleshooting guides and frequently asked questions to diagnose, remedy, and prevent catalyst poisoning, ensuring the efficiency and reproducibility of your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic steps and actionable solutions.

Q1: My Sonogashira coupling has stalled or is showing very low conversion. How can I determine if catalyst poisoning is the cause?

A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation, with poisoning being a primary culprit. Poisoning occurs when impurities or even substrates/products bind strongly to the palladium's active sites, preventing it from participating in the catalytic cycle.[4]

Causality: The catalytic activity of palladium hinges on its ability to cycle through different oxidation states (typically Pd(0) and Pd(II)) and coordinate with reactants. Catalyst poisons are Lewis bases that adsorb strongly onto the palladium surface, blocking these active sites and disrupting the cycle.[3][4] Common poisons include compounds containing sulfur, phosphorus, and even certain nitrogen heterocycles.[5][6]

Diagnostic Workflow:
  • Visual Inspection: Check for the formation of a black precipitate, known as palladium black. This indicates that the Pd(0) species has aggregated and fallen out of the solution, a common result of ligand degradation or displacement by a poison.[7]

  • Purity Audit: Scrutinize the purity of all reagents and solvents. Trace impurities are a frequent source of poisons.

    • Starting Materials: Were the aryl halide and alkyne purified recently? Sulfur-containing functional groups (thiols, thioethers) or even residual sulfur from synthesis can be potent poisons.[8][9][10]

    • Solvents & Base: Amines used as bases (e.g., triethylamine, diisopropylethylamine) can sometimes contain impurities or degrade, leading to catalyst inhibition.[11][12] Ensure solvents are anhydrous and peroxide-free.

  • Control Experiment: The most definitive diagnostic is to run a control experiment under identical conditions but with highly purified reagents (e.g., freshly distilled solvents, recrystallized starting materials, or reagents from a new, trusted supplier). If this reaction proceeds smoothly, catalyst poisoning from your original reagent stock is the likely cause.[7]

Logical Troubleshooting Flowchart

G Troubleshooting Workflow for Suspected Catalyst Poisoning Start Reaction Stalled / Low Conversion Visual Visually Inspect (Palladium Black?) Start->Visual Purity Audit Reagent Purity (Aryl Halide, Alkyne, Solvent, Base) Visual->Purity Control Run Control Reaction (Highly Purified Reagents) Purity->Control Result Control Reaction Successful? Control->Result Poison_Confirmed Poisoning Confirmed. Implement Purification/Scavenging. Result->Poison_Confirmed Yes Other_Issue Issue is Not Poisoning. Investigate Other Parameters (Temp, Ligand, Concentration). Result->Other_Issue No G cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Pathway Pd Pd(0)L_n OxAdd Pd(II)(Ar)(X)L_n Pd->OxAdd Oxidative Addition Poisoned_Pd Pd(0)L_n-P (Inactive) Pd->Poisoned_Pd ArX Ar-X ArX->OxAdd Transmetal Pd(II)(Ar)(C≡C-R)L_n OxAdd->Transmetal Transmetalation (Cu Cycle) Alk R-C≡C-H Alk->Transmetal RedElim Ar-C≡C-R Transmetal->RedElim Reductive Elimination RedElim->Pd Poison Poison (P) Poison->Poisoned_Pd Strong Adsorption

Caption: The catalytic cycle is disrupted when a poison (P) binds to the active Pd(0) catalyst.

References

  • Poisoning and deactivation of palladium catalysts | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Al-Masum, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved February 3, 2026, from [Link]

  • Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone. (2023). YouTube. Retrieved February 3, 2026, from [Link]

  • Bäckvall, J.-E., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. DiVA. Retrieved February 3, 2026, from [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Nagy, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. SpringerLink. Retrieved February 3, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved February 3, 2026, from [Link]

  • Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Grushin, V. V., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Leitch, J. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved February 3, 2026, from [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Retrieved February 3, 2026, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Matric. Retrieved February 3, 2026, from [Link]

  • Your trick to remove residual palladium. (n.d.). Reddit. Retrieved February 3, 2026, from [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2015). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (2023). The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Interaction of sulphur compounds with palladium. (1966). Transactions of the Faraday Society. Retrieved February 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: 2-Chloro-5-Ethynylbenzoic Acid Stability

Topic: Improving Stability in Storage & Handling Audience: Medicinal Chemists, Process Chemists, and Materials Scientists. Introduction: The Stability Triad Welcome to the technical support hub for 2-chloro-5-ethynylbenz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stability in Storage & Handling

Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Introduction: The Stability Triad

Welcome to the technical support hub for 2-chloro-5-ethynylbenzoic acid . This compound is a critical intermediate, often used as a scaffold in the synthesis of mGluR5 antagonists and advanced liquid crystal materials.

Its structural duality—a reactive terminal alkyne combined with an ortho-chloro benzoic acid core—creates a unique stability challenge. The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) and hydration, while the carboxylic acid moiety introduces hygroscopicity.

This guide moves beyond generic "store in a cool, dry place" advice. We provide a mechanistic approach to arresting the specific degradation pathways that affect this molecule.

Module 1: The "Golden Rules" of Storage

Follow these protocols to maximize shelf-life (Target: >12 months).

Temperature & Atmosphere
ParameterRecommendationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CLow temperature kinetically inhibits the radical polymerization of the alkyne group.
Atmosphere Argon or Nitrogen Flush Oxygen promotes the formation of alkynyl radicals and copper-catalyzed Glaser coupling (dimerization).
Light Amber Glass / Foil Wrap UV light can photo-excite the conjugated system, initiating radical chain reactions.
Container Specifications
  • Do NOT use: Polyethylene bags (permeable to oxygen/moisture).

  • USE: Borosilicate glass vials with Teflon-lined caps. For bulk storage (>10g), use wide-mouth amber glass packers with desiccants (Silica gel or P₂O₅) inside the secondary containment, not in direct contact with the powder.

Module 2: Troubleshooting & Diagnostics

Q1: My white powder has turned off-white/brown. Is it still usable?

Diagnosis: Oxidative Polymerization (Glaser Coupling). The "browning" is characteristic of conjugated polymer formation (polydiacetylenes). This is often catalyzed by trace metals (Cu/Pd) remaining from the synthesis (Sonogashira coupling).

  • Action: Check purity via HPLC.

    • If purity >95%: Recrystallize immediately (see Module 4).

    • If purity <90%: The impurities are likely dimeric species (2,2'-dichloro-5,5'-diethynylbiphenyl derivatives) which are difficult to separate. Discard.

Q2: The powder has clumped or "caked."

Diagnosis: Hygroscopic Agglomeration. The carboxylic acid moiety has absorbed atmospheric moisture. This promotes hydration of the alkyne , potentially converting the ethynyl group into a ketone (acetyl group).

  • Action: Run 1H-NMR in DMSO-d6.

    • Look for: Loss of the alkyne triplet (

      
       ppm) and appearance of a methyl singlet (
      
      
      
      ppm, indicative of acetophenone derivative).
    • Remediation: If no ketone is present, dry under high vacuum over P₂O₅ for 24 hours.

Q3: I see a new peak in HPLC at RRT 2.1. What is it?

Diagnosis: Dimer Formation. This is likely the "Glaser dimer" (butadiyne linkage). This occurs if the sample was exposed to air, especially if trace Copper (Cu) is present.

Module 3: Mechanistic Insight (The "Why")

Understanding the degradation helps you prevent it. The instability is rarely spontaneous; it is usually catalytic .

Visualizing the Degradation Pathways

The diagram below illustrates how environmental factors trigger specific degradation routes.

DegradationPathways Compound 2-Chloro-5-ethynylbenzoic acid (Intact) O2_Cu Trigger: O2 + Trace Cu/Pd Compound->O2_Cu H2O_Acid Trigger: Moisture (H2O) Compound->H2O_Acid UV_Heat Trigger: UV Light / Heat Compound->UV_Heat Dimer Glaser Dimer (Brown/Black Impurity) O2_Cu->Dimer Oxidative Coupling Ketone Hydration Product (Acetophenone derivative) H2O_Acid->Ketone Markovnikov Hydration Polymer Polydiacetylene (Insoluble Solid) UV_Heat->Polymer Radical Polymerization

Figure 1: Primary degradation pathways. Note that trace Copper (common from synthesis) acts as a catalyst for the oxidative coupling pathway.

Module 4: Remediation & Purification Protocol

If your compound shows early signs of degradation, use this protocol to restore purity.

Step 1: Metal Scavenging (Crucial)

If the compound was synthesized via Sonogashira coupling, it likely contains trace Copper/Palladium, which accelerates aging.

  • Dissolve the acid in Ethyl Acetate .

  • Wash with a 5% aqueous solution of L-Cysteine or use a commercial metal scavenger (e.g., SiliaMetS® Thiol).

  • The thiol groups bind trace Pd/Cu effectively.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Recrystallization
  • Solvent System: Ethanol/Water or Toluene/Heptane.

  • Method: Dissolve in minimum hot ethanol (

    
    C—do not boil excessively). Add water dropwise until turbidity appears. Cool slowly to 4°C.
    
  • Drying: Filter and dry in a vacuum oven at 40°C (do not exceed 50°C) with a nitrogen bleed.

Module 5: Analytical Reference Data

Use these parameters to validate the integrity of your stored sample.

TestAcceptance CriteriaNotes
Appearance White to off-white crystalline powderYellow/Brown indicates oxidation.
HPLC Purity

Check for late-eluting dimers.
1H-NMR Ethynyl proton singlet/triplet at

4.0-4.5 ppm
Absence indicates deprotonation or reaction.
Water Content

w/w
High water content accelerates hydration.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

    • Context: Defines the role of Copper in alkyne coupling and the necessity of its removal to prevent homocoupling storage issues.
  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.

    • Context: Detailed mechanism of Glaser coupling (oxidative degrad
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid (Structural Analog).

    • Context: Provides baseline storage data for ortho-chloro benzoic acid deriv
  • Albini, A., & Fagnoni, M. (2004). Handbook of Synthetic Photochemistry. Wiley-VCH.

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of 2-chloro-5-ethynylbenzoic Acid: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-chloro-5-ethynylbenzoic acid, a compound of interest in medicinal chemistry. By employing a comparative approach with structurally related analogs, we will dissect the subtle electronic effects of its constituent functional groups on the resulting spectrum. This guide is designed to not only provide a detailed spectral interpretation but also to enhance the reader's foundational understanding of NMR principles in the context of substituted aromatic systems.

The Foundational Principles: Decoding the ¹H NMR Spectrum of Substituted Benzenes

The chemical shifts of protons on a benzene ring are highly sensitive to the electronic nature of the substituents. Benzene's protons resonate at approximately 7.3 ppm[1]. Electron-withdrawing groups (EWGs) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (EDGs) shield them, causing an upfield shift (to a lower ppm value)[1][2]. This is a consequence of the substituent's influence on the electron density within the aromatic ring[3][4].

Furthermore, the splitting pattern, or multiplicity, of each proton signal is governed by the number of adjacent, non-equivalent protons, following the n+1 rule[5]. The magnitude of the splitting, known as the coupling constant (J), provides crucial information about the relative positions of the coupled protons. For aromatic systems, typical coupling constants are:

  • Ortho-coupling (³J): 7–10 Hz, between protons on adjacent carbons[1].

  • Meta-coupling (⁴J): 2–3 Hz, between protons separated by two carbons[1][5].

  • Para-coupling (⁵J): 0–1 Hz, between protons on opposite sides of the ring.

Predicting the ¹H NMR Spectrum of 2-chloro-5-ethynylbenzoic Acid

The structure and proton designations are as follows:

Figure 1: Structure of 2-chloro-5-ethynylbenzoic acid with proton labeling.

Predicted Chemical Shifts and Multiplicities:

  • H6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to both the chloro and ethynyl groups. The strong deshielding effect of the adjacent COOH group will shift this proton significantly downfield. It will be split by H4 (meta-coupling). Thus, we predict a doublet with a small coupling constant (d, J ≈ 2-3 Hz) at approximately 8.0-8.2 ppm .

  • H4: This proton is ortho to the ethynyl group and meta to both the carboxylic acid and chloro groups. It will be split by H6 (meta-coupling) and H3 (ortho-coupling). Therefore, we expect a doublet of doublets (dd) at around 7.6-7.8 ppm .

  • H3: This proton is ortho to the chloro group and meta to the ethynyl group. It will be split by H4 (ortho-coupling). We predict a doublet (d, J ≈ 8-9 Hz) at approximately 7.4-7.6 ppm .

  • Ethynyl Proton (-C≡CH): The proton on the alkyne is typically found in the range of 2.5-3.5 ppm. We predict a singlet at around 3.1-3.3 ppm .

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its chemical shift is concentration and solvent-dependent. It will appear as a broad singlet far downfield, typically between 10-13 ppm .

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare them with the experimental ¹H NMR data of 2-chlorobenzoic acid and 3-ethynylbenzoic acid.

2-Chlorobenzoic Acid

The ¹H NMR spectrum of 2-chlorobenzoic acid (in CDCl₃) shows signals at: δ 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[6][7]. The downfield signal at 8.09 ppm corresponds to the proton ortho to the carboxylic acid. The other aromatic protons appear as a complex multiplet between 7.31 and 7.50 ppm. This supports our prediction of the H6 proton in 2-chloro-5-ethynylbenzoic acid being the most downfield aromatic proton.

3-Ethynylbenzoic Acid

For 3-ethynylbenzoic acid (in DMSO-d₆), the aromatic protons resonate at: δ 7.94-7.97 (m, 2H), 7.71-7.73 (m, 1H), and 7.53 (t, J = 7.5 Hz, 1H)[8][9]. The ethynyl proton appears as a singlet at 4.30 ppm[8][9]. The downfield shift of the aromatic protons adjacent to the carboxylic acid is again evident. The position of the ethynyl proton in this molecule provides a good reference for our prediction.

Compound Proton Predicted δ (ppm) Experimental δ (ppm) Multiplicity J (Hz)
2-chloro-5-ethynylbenzoic acid H68.0-8.2-Doublet (d)~2-3
H47.6-7.8-Doublet of doublets (dd)-
H37.4-7.6-Doublet (d)~8-9
-C≡CH3.1-3.3-Singlet (s)-
-COOH10-13-Singlet (s)-
2-Chlorobenzoic Acid Aromatic-7.31-8.09Multiplet-
3-Ethynylbenzoic Acid Aromatic-7.53-7.97Multiplet-
-C≡CH-4.30Singlet (s)-

Table 1: Comparison of Predicted ¹H NMR Data for 2-chloro-5-ethynylbenzoic acid with Experimental Data for Analogous Compounds.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of a compound like 2-chloro-5-ethynylbenzoic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts[10][11][12][13]. DMSO-d₆ is often a good choice for carboxylic acids as it can better solubilize the compound and allow for the observation of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. TMS is set to 0 ppm and serves as a reference.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-14 ppm).

    • Adjust the receiver gain.

    • Acquire the free induction decay (FID) by applying a radiofrequency pulse. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate analyze Analyze integrate->analyze

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-chloro-5-ethynylbenzoic acid can be confidently predicted through a systematic analysis of its substituent effects. The carboxylic acid group will induce a significant downfield shift on the ortho proton (H6), while the interplay of the chloro and ethynyl groups will dictate the positions and splitting patterns of the other aromatic protons. By comparing these predictions with the experimental data of 2-chlorobenzoic acid and 3-ethynylbenzoic acid, we can gain valuable insights into the electronic environment of the target molecule. This guide provides a framework for researchers to approach the spectral analysis of novel substituted aromatic compounds, underscoring the power of ¹H NMR in modern drug discovery and chemical research.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Cavaleiro, J. A. S. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 40(12), 737-749.
  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of 3-ethynylbenzoic acid.
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]

  • ACS Publications. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Retrieved from [Link]

  • Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e288-e293.
  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Crystal structure of 3-ethynylbenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2014). HMNR Aromatic Coupling. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ATB. (n.d.). 3-Ethylbenzoicacid. Retrieved from [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233.
  • Chegg. (2019). can you interpret the data of H-NMR of 2- chlorobenzoic acid and assign peaks?. Retrieved from [Link]

Sources

Comparative

Technical Guide: IR Spectral Profiling of 2-Chloro-5-ethynylbenzoic Acid

Topic: Characteristic IR Alkyne Stretch of 2-Chloro-5-ethynylbenzoic Acid Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Executive Summary & Application Context 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Alkyne Stretch of 2-Chloro-5-ethynylbenzoic Acid Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Application Context

2-Chloro-5-ethynylbenzoic acid represents a critical class of "click-ready" intermediates. In drug discovery, the 5-position ethynyl group serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the 2-chloro-benzoic acid core provides a scaffold for further diversification or protein binding.

This guide analyzes the vibrational spectroscopy of this molecule, specifically focusing on the diagnostic alkyne stretches .[1][2] We compare its detection limits and spectral isolation against standard bioorthogonal alternatives (azides and nitriles), providing a decision framework for selecting the optimal readout modality (IR vs. Raman).

Spectral Characterization: The Alkyne Signature[1][2][3][4][5][6]

For 2-chloro-5-ethynylbenzoic acid, the infrared spectrum is dominated by the interplay between the electron-withdrawing core and the terminal alkyne.

A. The Diagnostic Bands

The alkyne moiety exhibits two distinct vibrational modes.[1][2][3][4][5][6][7][8] Understanding the difference between these is crucial for accurate identification.

Vibrational ModeFrequency Range (

)
IntensityDescription

C–H Stretch
3280 – 3320 Strong, Sharp The primary diagnostic peak.[9] Unlike the broad O-H stretch of the carboxylic acid (2500–3300

), this band is narrow and distinct.
C

C Stretch
2100 – 2140 Weak/Variable Located in the "silent region." Intensity is enhanced by the aromatic ring's asymmetry but remains significantly lower than carbonyl stretches.
C=O Stretch 1680 – 1720Very StrongThe carboxylic acid carbonyl. Serves as an internal standard for intensity calibration.
B. Mechanistic Insight: Substituent Effects
  • Inductive Effect: The Chlorine atom at position 2 and the Carboxylic Acid at position 1 are electron-withdrawing groups (EWG). They pull electron density from the aromatic ring.

  • Conjugation: The ethynyl group at position 5 is conjugated with the

    
    -system.
    
  • Result: The EWG nature generally stiffens the C

    
    C bond slightly compared to alkyl alkynes, but the primary effect is on the dipole moment . The asymmetry introduced by the 2-Cl substitution prevents the C
    
    
    
    C stretch from being IR-inactive (which occurs in perfectly symmetric internal alkynes), making it observable but weak.

Comparative Performance: Alkyne vs. Azide vs. Nitrile[7]

In bioorthogonal chemistry, the "Silent Region" (1800–2800


) is the target for interference-free detection. The table below compares the performance of the 5-ethynyl probe against common alternatives.
Table 1: Bioorthogonal Reporter Comparison (IR Detection)
FeatureTerminal Alkyne (This Product)Azide (

)
Nitrile (

)
Frequency (

)
~2120

~2100

~2220

IR Intensity Weak (

is small)
Strong (Large

)
Medium/Weak
Raman Activity Very Strong (High polarizability)WeakMedium
Interference Minimal (biologicals are silent here)MinimalMinimal
Stability High (shelf-stable)Moderate (light sensitive)Very High
Primary Use Synthetic Intermediate / Raman ProbeIR Probe / Click PartnerSolvatochromic Probe
Critical Analysis
  • For IR Purity Checks: The

    
    C–H stretch (3300 
    
    
    
    )
    is the superior metric for 2-chloro-5-ethynylbenzoic acid. It stands out clearly against the broad carboxylic acid O-H background.
  • For Bio-Imaging: The C

    
    C stretch (2120 
    
    
    
    )
    is often too weak for direct IR imaging in dilute biological systems. If IR sensitivity is the priority, Azide reporters are chemically superior due to their larger dipole moment change. However, if Raman microscopy is available, the Alkyne reporter significantly outperforms the Azide.

Experimental Protocol: ATR-FTIR Characterization

Objective: Verify the identity and purity of 2-chloro-5-ethynylbenzoic acid using the characteristic alkyne stretches.

Reagents & Equipment
  • Sample: >1 mg 2-chloro-5-ethynylbenzoic acid (Solid/Powder).

  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background spectrum of ambient air.

  • Sample Loading: Place solid sample directly onto the diamond crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid samples).

  • Acquisition:

    • Range: 4000 – 600

      
      .
      
    • Resolution: 4

      
      .
      
    • Scans: 32 or 64.

  • Data Processing: Apply "Advanced ATR Correction" (if available) to account for penetration depth variance.

  • Validation Criteria (Pass/Fail):

    • PASS: Distinct sharp peak observed at 3280–3320

      
        (
      
      
      
      C-H).
    • PASS: Weak but visible peak at 2100–2140

      
        (C
      
      
      
      C).
    • FAIL: Absence of 3300 peak implies deprotection failure (if synthesized from TMS-protected precursor) or hydration masking.

Visualizing the Logic: Spectral Assignment

The following diagram illustrates the decision logic for assigning bands in the "Silent Region" and differentiating the Alkyne from potential contaminants or alternative reporters.

SpectralLogic Start Unknown Spectrum Analysis (1800 - 3500 cm⁻¹) Check3300 Check 3250-3350 cm⁻¹ Start->Check3300 SharpPeak Is there a SHARP peak ~3300 cm⁻¹? Check3300->SharpPeak TerminalAlkyne Likely Terminal Alkyne (≡C-H Stretch) SharpPeak->TerminalAlkyne Yes CheckSilent Check Silent Region (2000-2300 cm⁻¹) SharpPeak->CheckSilent No (Internal Alkyne?) TerminalAlkyne->CheckSilent Peak2100 Peak at ~2100-2140 cm⁻¹? CheckSilent->Peak2100 Peak2250 Peak at ~2220-2260 cm⁻¹? CheckSilent->Peak2250 ConfirmAlkyne CONFIRMED: 2-chloro-5-ethynylbenzoic acid (C≡C Stretch) Peak2100->ConfirmAlkyne Weak/Medium SuspectAzide Suspect Azide (-N3) (Stronger Intensity) Peak2100->SuspectAzide Very Strong SuspectNitrile Suspect Nitrile (-CN) Contaminant Peak2250->SuspectNitrile

Figure 1: Decision tree for identifying terminal alkynes in the presence of bioorthogonal interferences.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General IR theory regarding alkyne substituent effects and characteristic frequencies).
  • NIST Mass Spectrometry Data Center. "2-Chloro-5-nitrobenzoic acid IR Spectrum." NIST Chemistry WebBook. Available at: [Link] (Used as structural analog reference for the 2-chloro-benzoic acid core).

  • Yamakoshi, H., et al. "Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells." J. Am. Chem. Soc. 2012, 134, 48, 19568–19571. (Comparative data on Alkyne vs. Nitrile silent region performance).
  • Debets, M. F., et al. "Bioorthogonal labeling of biomolecules: new functional handles and ligation methods." Org. Biomol. Chem., 2013. (Review of Azide vs. Alkyne reactivity and detection).
  • Chemistry LibreTexts. "Infrared Spectra of Alkynes." Available at: [Link] (Standard values for

    
    C-H and C
    
    
    
    C stretches).

Sources

Validation

A Senior Application Scientist's Guide to Developing a Stability-Indicating HPLC Purity Method for 2-chloro-5-ethynylbenzoic Acid

This guide provides a comprehensive, experience-driven framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-chl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-chloro-5-ethynylbenzoic acid. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision to construct a method that is not only accurate and precise but also fully compliant with global regulatory expectations.

Introduction: The Analytical Challenge

2-chloro-5-ethynylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a halogen, and an ethynyl group, presents a unique set of analytical considerations. The primary goal is to develop a purity method that is stability-indicating. This means the method must be able to accurately measure the main compound while also separating it from any potential impurities and degradation products that could arise during synthesis, storage, or under stress conditions.[1]

Part 1: Foundational Strategy & Physicochemical Analysis

Table 1: Estimated Physicochemical Properties of 2-chloro-5-ethynylbenzoic acid

PropertyEstimated Value/CharacteristicRationale & Impact on HPLC Method Development
Molecular Weight~180.59 g/mol Influences diffusion and solubility. (Similar to 2-Ethynylbenzoic acid at 146.14 g/mol [2] and 2-Chloro-5-nitrobenzoic acid at 201.56 g/mol )[3]
pKa~3.5 - 4.0The carboxylic acid pKa (benzoic acid is ~4.2) will be lowered by the electron-withdrawing chloro and ethynyl groups. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled to be at least 1.5-2 units below the pKa, keeping the analyte in its neutral, protonated form.
UV λmax~240 - 260 nmThe benzene ring and conjugated ethynyl group will result in strong UV absorbance. A photodiode array (PDA) detector should be used initially to determine the optimal wavelength for detection that maximizes sensitivity and minimizes interference from potential impurities. A wavelength of 254 nm is a common starting point for benzoic acids.[4]
Polarity (logP)Moderately non-polarThe molecule is suitable for reversed-phase chromatography. A C18 or C8 stationary phase will provide adequate retention.

Based on this initial analysis, a reversed-phase HPLC (RP-HPLC) approach with UV detection is the logical starting point.

Part 2: Systematic Method Development & Comparative Optimization

Method development is an iterative process of screening and optimization. The goal is to find the "sweet spot" of chromatographic conditions that provides the necessary resolution in an efficient runtime.

Below is a diagram illustrating the logical flow of the method development process.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (pKa, UV Scan, Solubility) Column_Select Column Selection (e.g., C18, 5µm, 4.6x150mm) Analyte->Column_Select Guides choice Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs 3.0) Column_Select->Mobile_Phase_Screen Defines context Gradient_Opt Gradient Optimization (Slope & Time) Mobile_Phase_Screen->Gradient_Opt Informs starting point Flow_Temp_Opt Flow Rate & Temperature (1.0 mL/min, 30°C) Gradient_Opt->Flow_Temp_Opt Final_Method Optimized Method Flow_Temp_Opt->Final_Method Validation Method Validation (ICH Q2(R1)) Final_Method->Validation

Caption: A logical workflow for HPLC method development.

  • Column: Select a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN is often preferred for its lower viscosity and UV transparency.

  • Detector: PDA/DAD, scanning from 200-400 nm, with extraction at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and ACN to a concentration of ~0.5 mg/mL.[6]

Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) with both ACN and MeOH as the organic modifier to compare selectivity and peak shape.

After initial screening, two promising methods are often developed further: a rapid, quality control (QC) focused method and a high-resolution, stability-indicating method.

Table 2: Comparison of Developed HPLC Methods

ParameterMethod A: Rapid Purity ScreenMethod B: High-Resolution Stability-IndicatingCausality & Justification
Column C18, 50 mm x 2.1 mm, 2.6 µmC18, 150 mm x 4.6 mm, 3.5 µmMethod A uses a shorter column with smaller particles for faster analysis. Method B uses a longer column for higher efficiency and better resolution of potential degradants.[4]
Mobile Phase A 0.1% Formic Acid in Water20mM Potassium Phosphate, pH 2.5Formic acid is sufficient for a quick screen. The buffered mobile phase in Method B provides better pH control, leading to more reproducible retention times, which is critical for stability studies.[6]
Mobile Phase B AcetonitrileAcetonitrileACN provided better peak shape and lower backpressure compared to Methanol in initial screens.
Gradient 5-95% B in 5 min30-80% B in 25 minMethod A uses a steep gradient for speed. Method B employs a shallower gradient tailored to provide maximum separation around the main peak, crucial for resolving closely eluting degradation products.
Flow Rate 0.8 mL/min1.2 mL/minFlow rates are optimized for column dimensions and desired separation efficiency.
Temperature 40 °C35 °CHigher temperature in Method A reduces viscosity and runtime. Method B uses a moderate temperature to balance efficiency and potential on-column degradation.
Run Time ~7 minutes~35 minutesReflects the primary goal of each method: speed vs. comprehensive separation.
Best Use Case In-process control, routine QCFormal stability testing, impurity profiling, final releaseThe choice of method depends entirely on its intended purpose, as defined by ICH guidelines.[7]
Part 3: The Self-Validating System: A Protocol for Method Validation

A method is not trustworthy until it is validated. The validation protocol must demonstrate that the analytical procedure is suitable for its intended purpose.[7] The following plan is based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[8]

ValidationPlan cluster_validation ICH Q2(R1) Validation Protocol Specificity Specificity (Forced Degradation) Validated_Method Validated Stability- Indicating Method Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy (% Recovery) Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method Robustness Robustness Robustness->Validated_Method LOQ LOQ / LOD LOQ->Validated_Method

Caption: Key components of an ICH Q2(R1) validation plan.

The cornerstone of a stability-indicating method is the forced degradation study. Its purpose is to intentionally stress the sample to generate potential degradation products and prove the method can separate them from the pure substance.[9][10]

  • Prepare Stock Solution: Create a ~1 mg/mL solution of 2-chloro-5-ethynylbenzoic acid in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for timed intervals (e.g., 2, 4, 8 hours).[11] Neutralize an aliquot with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for timed intervals.[11] Neutralize an aliquot with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for up to 24 hours.[11]

  • Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 80°C) for several days.

  • Photolytic Degradation: Expose the solid powder and stock solution to light meeting ICH Q1B requirements (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

Analysis and Acceptance Criteria:

  • Analyze all stressed samples using Method B alongside a non-degraded control.

  • The target degradation is 5-20% of the active ingredient.[11]

  • The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2) and the peak purity analysis (via PDA detector) shows no co-elution.

Table 3: Summary of Validation Experiments and Typical Acceptance Criteria

ParameterExperimental ApproachAcceptance Criteria
Specificity Forced degradation studies (acid, base, peroxide, heat, light).Main peak is resolved from all degradants. Peak purity index > 0.995.
Linearity Analyze a minimum of five concentrations across the specified range (e.g., LOQ to 150% of the target concentration).[12]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range Confirmed by linearity, accuracy, and precision data. Typically 80% to 120% of the test concentration for assay.[12]Method provides acceptable linearity, accuracy, and precision within the defined range.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[8]Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day with different equipment.Relative Standard Deviation (RSD) ≤ 2.0% for both tests.[13]
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.RSD ≤ 10%.
Robustness Deliberately vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).[12]System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. No significant change in results.
Conclusion

Developing a robust, stability-indicating HPLC method for 2-chloro-5-ethynylbenzoic acid is a systematic process grounded in scientific principles and regulatory requirements. By starting with a thorough understanding of the analyte's physicochemical properties, comparing different chromatographic strategies, and culminating in a comprehensive validation protocol as outlined by ICH guidelines, one can establish a method that is truly fit for its purpose. The high-resolution, stability-indicating method (Method B) is the recommended choice for final product release and stability studies, providing the highest degree of confidence in the purity, quality, and stability of this critical pharmaceutical intermediate.

References

  • International Journal of Chemical Studies. (2018). Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite, 5. Available at: [Link]

  • Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Available at: [Link]

  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: [Link]

  • Longdom Publishing. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Available at: [Link]

  • Google Patents. (n.d.). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Available at: [Link]

  • Hilaris Publisher. (n.d.). Analytical Method Development and Validation of Preservative Benzalkonium Chloride in Ciprofloxacin Eye Drops by HPLC. Available at: [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]

  • ResearchGate. (2021). The role of forced degradation studies in stability indicating HPLC method development. Available at: [Link]

  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • PubChem. (n.d.). 2-Ethynylbenzoic acid. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ChemBK. (n.d.). Benzoic acid, 2-chloro-5-[(ethylphenylamino)sulfonyl]-. Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • SDI Chem. (n.d.). 2 – CHLORO – 5 – NITRO BENZOIC ACID. Available at: [Link]

Sources

Comparative

melting point comparison 2-chloro-5-ethynylbenzoic acid vs 2-chloro-5-iodobenzoic acid

This technical guide provides an in-depth comparison of 2-chloro-5-iodobenzoic acid and its derivative, 2-chloro-5-ethynylbenzoic acid .[1][2] It is designed for researchers in medicinal chemistry and process development...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of 2-chloro-5-iodobenzoic acid and its derivative, 2-chloro-5-ethynylbenzoic acid .[1][2] It is designed for researchers in medicinal chemistry and process development, focusing on physical properties, synthetic pathways, and experimental applications.[1][2]

Executive Summary: Comparative Profile

The following table summarizes the key physicochemical and synthetic distinctions between the two compounds. Note that while the iodo- derivative is a stable, commercially ubiquitous starting material, the ethynyl- derivative is typically generated in situ or isolated as an ester intermediate due to the reactivity of the terminal alkyne.[1]

Feature2-Chloro-5-iodobenzoic acid 2-Chloro-5-ethynylbenzoic acid
CAS Number 19094-56-51143024-61-6
Molecular Formula C₇H₄ClIO₂C₉H₅ClO₂
Molecular Weight 282.46 g/mol 180.59 g/mol
Melting Point 157 – 161 °C (Lit.[1][2] range)Not widely reported; typically isolated as methyl ester or used immediately.[1][2]
Physical Form White to pale yellow crystalline powderOff-white solid (as free acid); often handled as oil/solid ester.[1][2]
Primary Role Halogenated scaffold; SGLT2 inhibitor intermediate.[1][2]"Click" chemistry handle; mGluR5 antagonist pharmacophore.[1][2]
Key Reactivity Aryl iodide for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2]Terminal alkyne for cycloaddition (Click) or Sonogashira coupling.[1][2]

Part 1: Detailed Technical Analysis

2-Chloro-5-iodobenzoic Acid (The Precursor)[1][2][3]
  • Physical Characterization: This compound is a stable solid with a well-defined melting point of 157–161 °C .[1][2] High-purity samples (≥99%) often exhibit a sharper range (e.g., 158–160 °C).[2] It is sparingly soluble in water but dissolves readily in polar organic solvents (DMSO, DMF, methanol) and basic aqueous solutions.[1][2]

  • Synthetic Utility: It serves as a critical building block in the synthesis of Empagliflozin (an SGLT2 inhibitor) and various metabotropic glutamate receptor (mGluR) modulators.[1][2] The iodine atom at the C5 position is highly activated for Palladium-catalyzed cross-coupling reactions due to the weaker C–I bond compared to the C–Cl bond at C2.[1][2]

  • Synthesis: It is industrially prepared via the iodination of 2-chlorobenzoic acid or through a Sandmeyer reaction starting from 2-chloro-5-aminobenzoic acid.[1][2]

2-Chloro-5-ethynylbenzoic Acid (The Derivative)[1][2][4]
  • Physical Characterization: Unlike its iodo- precursor, the free acid form of the ethynyl derivative is rarely characterized in open literature with a standard melting point.[1][2] It is most frequently synthesized and handled as its methyl ester (Methyl 2-chloro-5-ethynylbenzoate) to prevent premature polymerization or decarboxylation.[1][2]

  • Synthetic Utility: The ethynyl group introduces a rigid, linear spacer ideal for probing the binding pockets of GPCRs (e.g., mGluR5).[1][2] It is also a "bio-orthogonal" handle, allowing for late-stage functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]

  • Synthesis: It is exclusively generated from 2-chloro-5-iodobenzoic acid (or its ester) via a Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation.[1][2]

Part 2: Synthetic Pathway & Mechanism

The transformation from the iodo- precursor to the ethynyl- derivative represents a classic C–C bond formation sequence.[1][2] The chemoselectivity is driven by the oxidative addition preference of Palladium(0) for the Aryl-Iodide bond over the Aryl-Chloride bond.[1][2]

Reaction Workflow Diagram

G cluster_conditions Reaction Conditions Iodo 2-Chloro-5-iodobenzoic acid (MP: 157-161 °C) TMS_Int TMS-Protected Intermediate (Silyl-alkyne) Iodo->TMS_Int Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Ethynyl 2-Chloro-5-ethynylbenzoic acid (Target) TMS_Int->Ethynyl Desilylation (K2CO3/MeOH or TBAF) Cond1 Step 1: 50-60°C, Et3N/THF Cond2 Step 2: RT, 1-2 h

Caption: Chemoselective transformation of the iodo-precursor to the ethynyl-derivative via Sonogashira coupling and deprotection.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-iodobenzoic Acid (Sandmeyer Route)

Use this protocol to generate the precursor if commercial stock is unavailable.[1][2]

  • Diazotization: Suspend 2-chloro-5-aminobenzoic acid (100 mmol) in 20% H₂SO₄ (200 mL). Cool to 0–5 °C. Add a solution of NaNO₂ (110 mmol) in water dropwise, maintaining temperature <5 °C. Stir for 30 min.

  • Iodination: Add a solution of KI (120 mmol) in water slowly to the diazonium salt mixture. The reaction will foam (N₂ evolution).[1][2]

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Heat to 60 °C for 30 min to ensure completion.

  • Isolation: Cool to room temperature. Filter the precipitate.[1][2] Dissolve the solid in EtOAc, wash with 10% Na₂S₂O₃ (to remove excess iodine), then brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from toluene or ethanol/water.

    • Target Yield: 85-90%

    • Target MP: 157–161 °C[2]

Protocol B: Synthesis of 2-Chloro-5-ethynylbenzoic Acid

Standard Sonogashira coupling followed by desilylation.

  • Coupling: In a flame-dried flask, dissolve 2-chloro-5-iodobenzoic acid (or its methyl ester) (10 mmol) in anhydrous THF/Et₃N (1:1 ratio, 50 mL).

  • Catalysis: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%). Degas with Argon for 10 min.

  • Addition: Add trimethylsilylacetylene (12 mmol) dropwise.

  • Reaction: Heat to 50 °C for 4–6 hours under Argon. Monitor by TLC (the starting iodide spot should disappear).[1][2]

  • Desilylation: Filter the mixture through Celite and concentrate. Redissolve the intermediate in MeOH (30 mL) and add K₂CO₃ (20 mmol). Stir at room temperature for 1 hour.

  • Isolation: Acidify carefully with 1N HCl to pH 3. Extract with EtOAc (3x).[1][2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Purify via flash column chromatography (Hexane:EtOAc gradient).

    • Note: The free acid may be unstable; storing as the methyl ester is recommended if immediate use is not planned.[1][2]

References

  • ChemicalBook. (2024).[1][2] 2-Chloro-5-iodobenzoic acid Properties and Synthesis. Retrieved from [1][2]

  • World Intellectual Property Organization. (2012).[1][2][3][4][5] Patent WO2012107434: Method for preparing substituted benzamides.[1][2][3][6] (Page 103 describes the synthesis of methyl 2-chloro-5-ethynylbenzoate).[1][2][7] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 519638, 2-Chloro-5-iodobenzoic acid. Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2] 2-Chloro-5-iodobenzoic acid Product Specification. Retrieved from [1][2]

Sources

Validation

elemental analysis standards for halogenated benzoic acids

An In-Depth Guide to Elemental Analysis Standards for Halogenated Benzoic Acids For researchers and professionals in drug development, the precise quantification of halogens in active pharmaceutical ingredients (APIs) an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Elemental Analysis Standards for Halogenated Benzoic Acids

For researchers and professionals in drug development, the precise quantification of halogens in active pharmaceutical ingredients (APIs) and intermediates is not merely a procedural step but a cornerstone of quality, safety, and regulatory compliance. Halogenated benzoic acids, common moieties in medicinal chemistry, demand rigorous analytical scrutiny. The accuracy of this analysis is fundamentally dependent on the quality and appropriateness of the standards used for calibration and method validation.

This guide provides a comprehensive comparison of , moving beyond a simple product listing to explain the causality behind experimental choices. We will explore the landscape of available standards, detail a self-validating analytical protocol, and offer insights to ensure the integrity of your results, in line with stringent regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).

The Critical Role and Challenges of Halogen Analysis

Halogen atoms (F, Cl, Br, I) are integral to the design of many modern pharmaceuticals, influencing properties like metabolic stability, binding affinity, and bioavailability. Verifying the exact elemental composition of a halogenated benzoic acid derivative is crucial for:

  • Structural Confirmation: Ensuring the correct compound has been synthesized.

  • Purity Assessment: Quantifying the API and identifying potential impurities.[1]

  • Stoichiometry Control: Verifying salt forms and hydrated states.

  • Regulatory Submission: Providing the data package required by agencies like the FDA and EMA.

However, the analysis, particularly of organofluorine compounds, presents unique challenges. Fluorine's high reactivity can lead to interactions with combustion apparatus components, affecting the robustness of the analytical system.[2] Therefore, selecting a robust analytical method and validating it with appropriate standards is paramount.

A Comparative Overview of Analytical Standards

The selection of a standard is a critical decision that impacts the entire validation process. Standards can be broadly categorized into Certified Reference Materials (CRMs) and high-purity analytical standards.

  • Certified Reference Materials (CRMs): These are produced by national metrology institutes (e.g., NIST) or accredited reference material producers under stringent guidelines like ISO 17034.[3][4] They are characterized by a metrologically valid procedure and come with a certificate providing the property value, its uncertainty, and a statement of metrological traceability. While specific CRMs for every halogenated benzoic acid are rare, general-purpose organic CRMs like pure benzoic acid are invaluable for validating the CHN (Carbon, Hydrogen, Nitrogen) component of the analysis and ensuring the overall system performance.[5][6]

  • High-Purity Analytical Standards: These are commercially available compounds with a specified high purity (e.g., >99.5%). While they may not have the extensive certification of a CRM, they are essential for daily performance checks, calibration, and as representative standards for specific halogens. Reputable suppliers provide a Certificate of Analysis (CoA) with certified values for elemental composition.[7]

The following table compares representative standards, highlighting the key parameters for selection.

Standard TypeExample ProductSupplierCertification/TraceabilityCertified Values & UncertaintyIntended Use
CRM (Organic Matrix) Benzoic Acid CRMAlpha ResourcesISO 17034, ISO/IEC 17025[3]Heat of Combustion (e.g., 26484 J/g ± 0.1%)[6]Calibration of calorimeters, validation of elemental analyzers (C, H, O)[5]
CRM (Volumetric) Benzoic Acid CRMCPAchemISO 17034, ISO 17025, ISO 9001[4]Assay (e.g., 99.95 - 100.05%)Standardization of volumetric solutions
High-Purity Standard Benzoic Acid OASElemental MicroanalysisTraceable to NIST[7]C=68.85%, H=4.95% (Typical)Working standard for CHN analysis
High-Purity Halogenated Standard 4-Chlorobenzoic AcidVariousCertificate of AnalysisTheoretical: C=53.70%, H=3.22%, Cl=22 .65%Method validation, accuracy, and precision for Chlorine analysis
High-Purity Halogenated Standard 4-Fluorobenzoic AcidVariousCertificate of AnalysisTheoretical: C=59.99%, H=3.60%, F=13.56%Method validation for Fluorine analysis; requires careful method optimization[2]

The Workflow: A Self-Validating System for Halogen Quantification

The most robust and widely accepted method for determining halogens in organic matrices is Combustion Ion Chromatography (CIC) , also known as Oxygen Flask Combustion followed by Ion Chromatography (OFC-IC).[8][9][10] This technique ensures the complete decomposition of the sample and highly specific quantification of the resulting halide ions.

The following diagram illustrates the logical workflow for method validation using an appropriate standard.

G cluster_prep Phase 1: Preparation & System Setup cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Data Assessment Standard 1. Select & Prepare Standard (e.g., 4-Chlorobenzoic Acid) System 2. System Suitability Test (Calibrate IC with Inorganic Halide Standards) Standard->System Dry standard per USP/supplier instructions Weigh 3. Weigh Standard Accurately (Analytical Balance) System->Weigh System Ready Combust 4. Combustion (Convert Organic Cl to HCl gas) Weigh->Combust Absorb 5. Absorption (Trap HCl in aqueous solution, forming Cl-) Combust->Absorb Inject 6. IC Analysis (Separate and Quantify Cl- ion) Absorb->Inject Calculate 7. Calculate %Cl (Compare measured vs. weighed amount) Inject->Calculate Raw Data Assess 8. Assess Performance (Accuracy, Precision per ICH Q2) Calculate->Assess Report 9. Validate Method (Results meet acceptance criteria) Assess->Report G start What is the analytical objective? obj_dev Method Development or Validation start->obj_dev obj_routine Routine System Check or Calibration start->obj_routine validation_type What parameter is being validated? obj_dev->validation_type std_halogen Use High-Purity Halogenated Benzoic Acid (e.g., 4-Cl-BA, 2-F-BA) obj_routine->std_halogen acc Accuracy / Precision validation_type->acc Halogen-specific spec Specificity validation_type->spec Interference Check chn CHN System Performance validation_type->chn Overall System acc->std_halogen std_mix Analyze standard with and without other potential interferents spec->std_mix std_crm Use Certified Reference Material (e.g., Benzoic Acid NIST SRM) chn->std_crm

Sources

Comparative

A Senior Application Scientist's Guide to Identifying Impurities in Commercial 2-Chloro-5-Ethynylbenzoic Acid Batches

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and characterization of impurities are not merely a regulatory hur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a critical component of ensuring drug safety and efficacy. 2-Chloro-5-ethynylbenzoic acid is a key building block in the synthesis of various pharmaceuticals. Its purity is paramount, as even trace-level impurities can have unforeseen consequences on the final drug product's stability, bioactivity, and safety profile.

This guide provides a comprehensive framework for the identification of potential impurities in commercial batches of 2-chloro-5-ethynylbenzoic acid. We will delve into the likely synthetic pathways to predict process-related impurities and compare the utility of various analytical techniques for their detection and characterization. This document is structured to provide not just protocols, but the scientific rationale behind the recommended approaches, empowering researchers to develop robust, self-validating analytical methods.

Understanding the Origin: Predicting Process-Related Impurities

A thorough understanding of the synthetic route is the cornerstone of effective impurity profiling. While multiple synthetic strategies exist, a common and efficient method for introducing the ethynyl group onto an aromatic ring is the Sonogashira coupling reaction .[1] This reaction typically involves the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

A plausible synthetic route to 2-chloro-5-ethynylbenzoic acid starts with a di-halogenated benzoic acid, such as 2-chloro-5-iodobenzoic acid, which is then coupled with a protected alkyne like trimethylsilylacetylene (TMSA). The silyl protecting group is subsequently removed to yield the final product.

Based on this likely synthetic pathway, we can anticipate several classes of impurities:

  • Starting Materials and Intermediates:

    • 2-Chloro-5-iodobenzoic acid: Incomplete reaction would lead to its presence in the final product.

    • 2-Chlorobenzoic acid: A potential precursor for 2-chloro-5-iodobenzoic acid, which could be carried through the synthesis.[2]

    • 2-Chloro-5-((trimethylsilyl)ethynyl)benzoic acid: The silylated intermediate may persist if the deprotection step is incomplete.

  • Reagent-Related Impurities:

    • Residual Catalysts: Traces of palladium and copper from the Sonogashira coupling catalysts may remain.[3] These are of significant concern due to their potential toxicity.

    • Ligands: Phosphine ligands used to stabilize the palladium catalyst can be present.

  • Byproducts of the Sonogashira Coupling:

    • Homo-coupled Products (Glaser side products): The terminal alkyne can couple with itself in the presence of the copper co-catalyst to form 1,4-bis(trimethylsilyl)buta-1,3-diyne, and subsequently, its deprotected analogue.[4]

    • Positional Isomers: The iodination of 2-chlorobenzoic acid might produce small amounts of other isomers, such as 2-chloro-3-iodobenzoic acid or 2-chloro-3,5-diiodobenzoic acid, which could then undergo the Sonogashira coupling.[2]

  • Degradation Products:

    • Decarboxylation Product: Under thermal stress, benzoic acid derivatives can undergo decarboxylation to form 1-chloro-4-ethynylbenzene.

    • Hydration of the Ethynyl Group: The triple bond is susceptible to hydration under acidic conditions, potentially forming 2-chloro-5-acetylbenzoic acid.

Impurity_Sources cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 2-Chloro-5-iodobenzoic Acid 2-Chloro-5-iodobenzoic Acid 2-Chlorobenzoic Acid->2-Chloro-5-iodobenzoic Acid Iodination Starting Materials Unreacted Starting Materials & Intermediates 2-Chlorobenzoic Acid->Starting Materials 2-Chloro-5-((trimethylsilyl)ethynyl)benzoic Acid 2-Chloro-5-((trimethylsilyl)ethynyl)benzoic Acid 2-Chloro-5-iodobenzoic Acid->2-Chloro-5-((trimethylsilyl)ethynyl)benzoic Acid Sonogashira Coupling (TMSA, Pd/Cu catalyst) 2-Chloro-5-iodobenzoic Acid->Starting Materials 2-Chloro-5-ethynylbenzoic Acid 2-Chloro-5-ethynylbenzoic Acid 2-Chloro-5-((trimethylsilyl)ethynyl)benzoic Acid->2-Chloro-5-ethynylbenzoic Acid Deprotection 2-Chloro-5-((trimethylsilyl)ethynyl)benzoic Acid->Starting Materials Degradation Products Degradation Products 2-Chloro-5-ethynylbenzoic Acid->Degradation Products Decarboxylation, Hydration Byproducts Byproducts Reagents Reagents Sonogashira Coupling\n(TMSA, Pd/Cu catalyst) Sonogashira Coupling (TMSA, Pd/Cu catalyst) Sonogashira Coupling\n(TMSA, Pd/Cu catalyst)->Byproducts Homo-coupling, Isomers Sonogashira Coupling\n(TMSA, Pd/Cu catalyst)->Reagents Pd, Cu, Ligands

A Multi-faceted Approach to Impurity Detection: A Comparative Guide

No single analytical technique is sufficient for comprehensive impurity profiling. A combination of chromatographic and spectroscopic methods is essential for the detection, identification, and quantification of all potential impurities.

Analytical Technique Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Excellent for separating and quantifying non-volatile and thermally labile organic impurities. High sensitivity with UV detection.May require derivatization for compounds lacking a chromophore. Does not provide structural information on its own.Quantification of known and unknown organic impurities. Purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for volatile and semi-volatile impurities. Provides structural information through mass fragmentation patterns.Requires derivatization (e.g., silylation) for non-volatile compounds like carboxylic acids. High temperatures can cause degradation of thermally labile compounds.Identification and quantification of volatile impurities, residual solvents, and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for unambiguous identification of impurities. Quantitative NMR (qNMR) can be used for purity determination without a reference standard for the impurity.Lower sensitivity compared to chromatographic techniques. Complex spectra can be difficult to interpret, especially for mixtures.Structural elucidation of unknown impurities. Quantification of major impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Rapid and non-destructive. Provides information about the functional groups present.Not suitable for complex mixtures or trace-level analysis. Provides limited structural information.Rapid screening for major functional group changes. Confirmation of the bulk material's identity.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Extremely sensitive for the detection of trace elemental impurities.Destructive technique. Does not provide information on the chemical form of the element.Quantification of residual palladium and copper catalysts.

Experimental Protocols: A Practical Guide

The following protocols are designed as a starting point. Method development and validation are crucial to ensure that the chosen analytical procedure is suitable for its intended purpose.

HPLC-UV Method for Organic Impurity Profiling

This method is designed to separate the API from its potential non-volatile organic impurities.

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility for separating aromatic compounds.

  • Mobile Phase: A gradient elution is recommended to resolve impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in water. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the API and expected impurities have significant absorbance (e.g., 254 nm). A DAD allows for the acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to ensure solubility.

GC-MS Method for Volatile Impurities and Structural Elucidation

This method is suitable for identifying volatile byproducts and can be used for structural confirmation of derivatized non-volatile impurities.

  • Derivatization (Silylation): The carboxylic acid group of 2-chloro-5-ethynylbenzoic acid and related impurities must be derivatized to increase volatility.

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 900 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 70 °C for 30 minutes.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable.

  • Oven Temperature Program (Example):

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection is recommended for trace analysis.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-550.

  • Data Analysis: Identify compounds by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.

NMR Spectroscopy for Structural Confirmation

NMR is the most powerful tool for the unambiguous structural elucidation of isolated impurities.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Provides information on the number and connectivity of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the complete structure of an unknown impurity by revealing proton-proton and proton-carbon correlations.

FT-IR Spectroscopy for Functional Group Analysis

FT-IR is a rapid screening tool. For 2-chloro-5-ethynylbenzoic acid, key characteristic peaks include:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

  • ~3300 cm⁻¹ (sharp): ≡C-H stretch of the terminal alkyne.

  • ~2100 cm⁻¹: C≡C stretch.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

The presence or absence of these peaks can quickly indicate major impurities or changes in the bulk material.

Forced Degradation Studies: Probing the Stability Landscape

Forced degradation studies are essential to identify potential degradation products that may form during storage and to establish the stability-indicating nature of the analytical methods.[5] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[6]

Forced_Degradation_Workflow cluster_stress Stress Conditions API_Sample 2-Chloro-5-ethynylbenzoic Acid Sample Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API_Sample->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, RT) API_Sample->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (e.g., 80°C, solid state) API_Sample->Thermal Photolytic Photolytic (ICH Q1B conditions) API_Sample->Photolytic Analysis Analyze stressed samples by validated stability-indicating method (e.g., HPLC) Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Isolate and identify significant degradation products (LC-MS, NMR) Analysis->Identification

Protocol for Forced Degradation
  • Sample Preparation: Prepare stock solutions of 2-chloro-5-ethynylbenzoic acid in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidative: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid API in an oven at 80°C.

    • Photolytic: Expose the solid API and a solution of the API to light according to ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 2, 4, 8, 24 hours) and analyze by HPLC. The goal is to achieve 5-20% degradation of the parent compound.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using the validated HPLC method.

  • Peak Purity: Use a DAD to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Conclusion

The identification of impurities in 2-chloro-5-ethynylbenzoic acid is a multifaceted task that requires a deep understanding of its synthesis and a strategic application of orthogonal analytical techniques. By anticipating potential process-related impurities and systematically investigating degradation pathways, researchers can develop robust, validated analytical methods. This proactive approach to impurity profiling is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from this important chemical intermediate. The methodologies and rationales presented in this guide provide a solid foundation for any scientist tasked with this critical aspect of drug development.

References

  • Dalton Transactions. (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. RSC Publishing. Retrieved from [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Sonogashira coupling. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2023, August 29). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Retrieved from [Link]

  • International Journal of Chemical Studies. (2018, February 16). Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite, 5-hydroxythiabendazole. Retrieved from [Link]

  • SciELO. (n.d.). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate (EB) in insect repellent gel. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2019, March 4). How can I interpret the GC-MS results obtained after sililation of an extract? Retrieved from [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • BMC Chemistry. (2022, September 15). Machine learning for identification of silylated derivatives from mass spectra. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]

  • ResearchGate. (2014, August 7). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • ResearchGate. (2021, September 3). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • NIH. (2024, August 21). Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Density functional and experimental studies on the FT-IR and FT-Raman spectra and structure of benzoic acid and 3,5-dichloro salicylic acid. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-ethynylbenzoic Acid: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Executive Summary & Immediate Directives Do not dispose of 2-Chloro-5-ethynylbenzoic acid down the drain. This compound possesses a terminal alkyne group capable of forming shock-sensitive metal acetylides i...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Immediate Directives

Do not dispose of 2-Chloro-5-ethynylbenzoic acid down the drain. This compound possesses a terminal alkyne group capable of forming shock-sensitive metal acetylides if introduced into copper, lead, or silver plumbing systems.[1][2]

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizers and heavy metals (Ag, Cu, Hg).

  • Containerize: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers.

  • Label: Classify as "Hazardous Waste - Solid, Organic, Acidic, Halogenated." [2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand the "Why" behind the protocols. This molecule contains three distinct functional groups that dictate its disposal logic:

Functional GroupHazard CharacteristicOperational Implication
Benzoic Acid Moiety Acidic / Irritant (pKa ~3-4)Incompatible with Cyanides/Sulfides. Contact releases toxic HCN/H2S gas.[1][2]
Aryl Chloride Halogenated OrganicRequires Scrubber Incineration. Must not be burned in standard open pits due to dioxin/HCl formation risk.[1][2]
Terminal Alkyne Reactive / PolymerizableExplosion Hazard. Can react with copper/silver plumbing to form explosive acetylides.[1][2]

Key Physical Data:

  • State: Solid (Off-white to yellow powder)[1][2]

  • Solubility: Low in water; soluble in DMSO, Methanol, Dichloromethane.[2]

  • Signal Word: WARNING (Irritant)

Pre-Disposal Handling & Segregation (The "Expertise" Protocol)

As a Senior Scientist, I emphasize that segregation is the first line of defense . Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving this class of chemicals.

A. The "No-Metal" Rule

The terminal alkyne at the 5-position is a "silent killer" in waste lines.

  • Protocol: Do not use metal spatulas or metal funnels if the substance is wet or in solution. Use polypropylene or ceramic tools only.

  • Reasoning: Trace moisture can facilitate the formation of copper(I) acetylide on the surface of brass or copper tools/drains, which is highly shock-sensitive when dry [1].

B. Oxidizer Incompatibility
  • Protocol: Never place this waste in a container holding strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).[2]

  • Reasoning: The alkyne bond is energy-rich. Oxidation can be uncontrolled and exothermic, leading to fire or container rupture [2].

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Used for: Expired reagent, contaminated gloves, weighing boats.[1][2]

  • Primary Containment: Place solid waste in a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label with the following constituents:

    • 2-Chloro-5-ethynylbenzoic acid[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[3]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Used for: HPLC waste, reaction solvents containing the compound.[2]

  • Solvent Check: Identify the primary solvent.

    • If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • If Non-Halogenated (Methanol, Ethyl Acetate): You must still use the Halogenated Waste stream because the solute (2-Chloro-5-ethynylbenzoic acid) contains chlorine.[1]

  • pH Check: If the solution is aqueous or mixed-aqueous, verify pH < 4. If highly acidic, do not mix with basic organic waste (amines) to avoid heat generation.

  • Transfer: Pour into the "Halogenated Organic Solvent" carboy.

    • Critical: Ensure the carboy is grounded if the solvent is flammable.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-Chloro-5-ethynylbenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid/Solution Waste StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidContainer Container: Wide-Mouth HDPE NO METAL CANS Bagging->SolidContainer Labeling Labeling: 'Hazardous Waste - Halogenated Organic' SolidContainer->Labeling SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHaloSolvent CombineHalo Route to: HALOGENATED WASTE Stream (Due to Chloro- substituent) HaloSolvent->CombineHalo NonHaloSolvent->CombineHalo Contaminated by Solute CombineHalo->Labeling Pickup Professional Disposal: High-Temp Incineration Labeling->Pickup

Figure 1: Logic flow for segregating 2-Chloro-5-ethynylbenzoic acid waste streams to ensure regulatory compliance and safety.

Regulatory Compliance (RCRA)[2][7]

While this specific compound is not typically listed on the EPA "P" or "U" lists by name, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and constituents.

Regulatory CategoryCodeJustification
Characteristic Waste D002 (Potential)If disposed of in aqueous solution with pH < 2.[1][2]
Halogenated Solvents F001 / F002 If dissolved in spent halogenated solvents (e.g., Methylene Chloride).[1][2][4][5]
Lab Pack Lab Pack Small containers of this solid are typically "Lab Packed" for incineration.[1][2]

DOT Shipping Name (for waste contractor):

  • Proper Shipping Name: Waste Corrosive Solid, Acidic, Organic, n.o.s. (2-Chloro-5-ethynylbenzoic acid)[1][2]

  • Hazard Class: 8 (Corrosive) - Subject to pH verification[1][2]

  • Packing Group: III

References

  • Bretherick's Handbook of Reactive Chemical Hazards. (2017). Acetylenic Compounds and Metal Acetylides. 8th Edition. Elsevier.
  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2023). Compound Summary: Benzoic Acid Derivatives Safety Profile. National Library of Medicine.

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-ethynylbenzoic acid

This guide outlines the critical safety protocols, personal protective equipment (PPE) specifications, and operational workflows for handling 2-Chloro-5-ethynylbenzoic acid . As a halogenated aromatic alkyne, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols, personal protective equipment (PPE) specifications, and operational workflows for handling 2-Chloro-5-ethynylbenzoic acid .

As a halogenated aromatic alkyne, this compound presents a dual-hazard profile: the corrosivity/irritancy typical of benzoic acid derivatives and the potential reactivity associated with the ethynyl (alkyne) functional group. This guide prioritizes containment and exposure prevention.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is a high-value intermediate, likely used in cross-coupling reactions (e.g., Sonogashira). Its structural components dictate the safety requirements.[1][2]

Functional GroupAssociated HazardGHS Classification (Predicted)
Carboxylic Acid (-COOH) Skin/Eye corrosion, mucous membrane irritation.H314/H318: Causes severe skin burns/eye damage.
Aryl Chloride (-Cl) Environmental toxicity, potential sensitizer.H411: Toxic to aquatic life with long-lasting effects.
Ethynyl Group (-C≡CH) Reactivity Hazard. Potential for polymerization or formation of explosive metal acetylides (with Cu, Ag).H2xx: Unstable if heated; Reacts with heavy metals.

Critical Warning: Due to the terminal alkyne, avoid contact with copper, silver, or mercury equipment (e.g., metal spatulas, certain pressure gauges) to prevent the formation of shock-sensitive acetylides.

PPE Selection Matrix

Standard laboratory PPE is insufficient. Use the "Barrier-in-Depth" approach.

A. Respiratory Protection
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary Barrier (Solid Handling): If weighing outside a hood (not recommended) or cleaning spills, use a Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Rationale: The carboxylic acid moiety can generate irritating dust; organic vapors may release if the compound degrades.[2]

B. Hand Protection (Glove Compatibility)

Based on permeation data for chlorinated aromatics:

TaskGlove MaterialThicknessBreakthrough Time
Standard Handling Nitrile (Double-gloved)≥ 0.11 mm (min)> 30 mins (Splash)
Prolonged Contact Laminate Film (Silver Shield/4H) Multi-layer> 480 mins
Cleaning Spills Viton® or Butyl Rubber ≥ 0.30 mm> 240 mins

Protocol: Inspect gloves for pinholes before use. Change outer nitrile gloves immediately upon splash contact.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of irreversible corneal damage from the acidic solid.

  • Body: Chemical-resistant lab coat (buttoned to neck). For scale-up (>10g), wear a Tyvek® apron or sleeve covers to bridge the gap between glove and coat.

Operational Workflow: Safe Handling Protocol

The following diagram illustrates the decision logic for handling this compound, integrating engineering controls with PPE.

HandlingProtocol cluster_prep Preparation Phase cluster_ops Operational Phase cluster_waste Disposal Phase start START: Task Assessment check_eng Check Engineering Controls (Fume Hood Flow > 80 fpm) start->check_eng ppe_don Don PPE: Nitrile (Double) + Goggles + Lab Coat check_eng->ppe_don weighing Weighing / Transfer (Inside Hood ONLY) ppe_don->weighing solvent Solvent Addition (Avoid Exotherms) weighing->solvent spill EMERGENCY STOP See Response Plan weighing->spill Spill Event reaction Reaction Setup (Inert Atmosphere - N2/Ar) solvent->reaction quench Quench Residues reaction->quench waste_seg Segregate Waste: Halogenated Organic quench->waste_seg

Figure 1: Operational logic flow for handling 2-Chloro-5-ethynylbenzoic acid, emphasizing containment at the weighing stage.

Detailed Procedural Guidance

Step 1: Weighing & Transfer
  • The Hazard: Static electricity can cause this fine powder to disperse, creating an inhalation hazard.

  • The Fix:

    • Place the analytical balance inside the fume hood.

    • Use an antistatic gun or ionizer on the weighing boat and spatula before use.

    • Tooling: Use ceramic or high-grade stainless steel (316L) spatulas. Strictly avoid copper or brass tools due to the terminal alkyne.

Step 2: Reaction Setup
  • Solvent Choice: Dissolve the solid immediately to reduce dust hazard. Compatible solvents include DCM, THF, or DMF.

  • Inertion: The ethynyl group is susceptible to oxidative coupling (Glaser coupling) in air. Purge the reaction vessel with Nitrogen or Argon before adding the solid if possible, or immediately after.

Step 3: Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Protocol:

    • Dissolve solid residues in a combustible solvent (e.g., acetone).

    • Adjust pH to neutral (6–8) if the solution is highly acidic, using a dilute bicarbonate solution (carefully, to avoid foaming).

    • Transfer to a waste container labeled: "Hazardous Waste - Halogenated Organics - Contains Alkyne".

    • Do not mix with strong oxidizers or metal salt waste streams.

Emergency Response Plan

In the event of containment breach, execute the following immediately.

EmergencyResponse cluster_skin Skin/Eye Contact cluster_spill Spill Release exposure Exposure Event flush Flush with Water (15 Minutes) exposure->flush Direct Contact evacuate Evacuate Area (If >10g or outside hood) exposure->evacuate Spill remove Remove Contaminated Clothing flush->remove medical Seek Medical Aid (Bring SDS) remove->medical ppe_up Upgrade PPE (Resp + Silver Shield) evacuate->ppe_up absorb Absorb/Neutralize (Vermiculite/Sand) ppe_up->absorb absorb->medical Disposal

Figure 2: Emergency response decision tree for exposure and spill scenarios.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloronitrobenzoic Acid Derivatives (Structural Analogs). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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